4-Oxo-(E)-2-hexenal (OHE) is a volatile α,β-unsaturated carbonyl compound notably produced by many true bugs (Heteroptera) in their scent glands. It functions as a potent defense substance against predators [1] [2]. Its defensive function is characterized by high toxicity and deterrent effects, though it lacks the repellent properties associated with other compounds like (E)-2-hexenal [1].
This compound is also recognized as a peroxidation product of ω-3 polyunsaturated fatty acids (PUFAs), drawing parallels to cytotoxic lipid peroxidation products like 4-hydroxy-(E)-2-nonenal (HNE) in human diseases [1]. The table below summarizes its occurrence and defensive function.
| Aspect | Description |
|---|---|
| Chemical Nature | α,β-unsaturated aldehyde; reactive carbonyl species [1] [3]. |
| Natural Source in Bugs | Produced in dorsal dorsoabdominal glands (nymphs) and metathoracic scent glands (adults) [1] [4]. |
| Primary Documented Function | Anti-predatory defense substance with high toxicity [1]. |
| Secondary Activities | Antibacterial activity [2] [5]; potential pheromonal role [1]. |
Research demonstrates that OHE exposure induces severe and permanent physiological impairments in predators.
A key study on house crickets (Acheta domesticus) as a model predator revealed that OHE exposure causes permanent locomotive paralysis and death [1].
| Assay Parameter | Finding/Value |
|---|---|
| Experimental Model | House cricket (Acheta domesticus) nymphs [1]. |
| Key Observed Effect | Induction of permanent paralysis leading to death [1]. |
| EC₅₀ for Paralysis | Calculated for a 2-hour exposure period (specific value not listed in source) [1]. |
| Dose-dependent Effect | Observed with OHE concentrations ranging from 0.4 mg/L to 10 mg/L [1]. |
| Comparative Potency | OHE induced permanent paralysis, while related compounds like (E)-2-hexenal caused only temporary effects [1]. |
OHE also exhibits growth-inhibiting properties against bacteria, with activity stronger than similar aldehydes like (E)-2-hexenal and (E)-2-octenal [2] [5]. In one study, it inhibited bacterial growth starting at a dose of 10 µg [2] [5].
The primary mechanism behind OHE's toxicity is attributed to its α,β-unsaturated carbonyl moiety, which acts as a potent electrophile [1] [3]. This structure readily undergoes Michael addition with nucleophilic thiol groups in proteins and other biological molecules, disrupting their function [1].
Figure 1: Proposed mechanism of action for 4-oxo-(E)-2-hexenal (OHE). The electrophilic carbonyl group reacts with thiol groups, leading to cytotoxic effects.
Evidence supporting this mechanism includes:
For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited literature.
This protocol is used to assess the toxic and paralytic effects of OHE on insect models [1].
This method measures the depletion of thiol groups in tissues, indicating the biochemical action of OHE [1].
This simple test confirms the reactivity of OHE with thiol groups [1].
The discovery that OHE acts through covalent modification of critical thiols provides a clear mechanistic pathway for its anti-predatory potency [1]. This aligns with the mode of action of similar reactive carbonyls in mammalian systems, suggesting a conserved toxicological principle.
A primary challenge in working with OHE and similar compounds is their high reactivity. Future research could focus on:
4-Oxo-(E)-2-hexenal (OHE) is a volatile carbonyl compound produced by insects of the order Heteroptera, commonly known as true bugs. This compound serves dual roles as both a defensive substance against predators and a pheromone component for intraspecific communication [1]. Its significance stems from its potent biological activity, particularly its ability to induce permanent locomotive impairments and paralysis in other insects, making it a highly effective anti-predatory defense [2] [3]. OHE belongs to a broader class of 2-alkenals and 4-keto-2-alkenals found in heteropteran chemical ecology, with similar compounds including (E)-2-hexenal, (E)-2-octenal, and 4-oxo-(E)-2-octenal [2] [4].
From a chemical pathology perspective, OHE is structurally analogous to cytotoxic lipid peroxidation products such as 4-hydroxy-(E)-2-nonenal (HNE) and 4-oxo-(E)-2-nonenal (ONE) found in mammalian systems, which are associated with neurodegenerative diseases including Alzheimer's and Parkinson's diseases [2]. This structural similarity provides insights into its mechanism of action and potential applications in neurotoxicological research. OHE contains an α,β-unsaturated carbonyl moiety that enables it to react covalently with biological nucleophiles, particularly cysteine thiol groups in proteins, disrupting essential physiological processes [2].
Table 1: Key Characteristics of 4-Oxo-(E)-2-hexenal (OHE)
| Property | Specification |
|---|---|
| Chemical Formula | C₆H₈O₂ [5] |
| Molecular Weight | 112.1265 g/mol [5] |
| IUPAC Name | (E)-4-Oxohex-2-enal [5] |
| Functional Groups | α,β-unsaturated carbonyl, aldehyde, ketone |
| Primary Biological Source | Scent glands of Heteroptera [2] |
| Biological Functions | Defense compound, pheromone component [1] [4] |
True bugs produce OHE through specialized exocrine systems, with nymphs utilizing scent glands located in the dorsal abdomen and adults producing the compound in metathoracic scent glands [2]. These glands secrete complex mixtures of volatile compounds that may include (E)-2-hexenal, (E)-2-octenal, (E)-decenal, and OHE in varying proportions depending on species, sex, and physiological state [2]. The production of these compounds represents a sophisticated chemical defense system that has evolved through the radiation of heteropteran species, with different bug families exhibiting distinct chemical profiles adapted to their ecological niches [1] [4].
Several efficient synthetic routes have been developed to produce OHE for research purposes. Moreira and Millar (2005) described a one-step synthesis starting from commercially available 2-ethylfuran, providing straightforward access to gram quantities of OHE for biological testing [6] [4]. This methodology represents a significant improvement over earlier multi-step approaches, facilitating more extensive research on this compound's biological activities.
The following diagram illustrates the experimental workflow for studying OHE effects, from synthesis to mechanistic investigation:
Experimental workflow for OHE research, from synthesis to mechanism proposal.
The biological effects of OHE have been systematically characterized using the house cricket (Acheta domesticus) as a model organism. Researchers employ standardized exposure assays conducted in controlled environments to quantify OHE's effects on insect locomotion [2]. In these assays, crickets are placed in sealed jars (8 cm i.d. × 9 cm ht, 500 ml volume) containing filter paper impregnated with known quantities of OHE, suspended on a platform to prevent direct contact [2]. The experimental setup is maintained at 25°C to ensure consistent volatility and exposure conditions.
Dose-response studies have demonstrated that OHE induces permanent paralysis in crickets in a concentration-dependent manner, with effects becoming apparent within hours of exposure [2]. The EC₅₀ value (median effective concentration) for paralysis induction after 2 hours of exposure has been determined through statistical analysis using software such as JMP [2]. Notably, the paralysis induced by OHE is distinguished from that caused by related compounds by its irreversible nature - when exposed crickets are transferred to fresh air after 2 hours of OHE exposure, they show no signs of recovery, whereas those exposed to similar aldehydes like (E)-2-hexenal typically recover normal locomotion [2].
Table 2: Experimental Results of OHE Exposure in Crickets (Acheta domesticus)
| Experimental Parameter | Finding | Implication |
|---|---|---|
| Exposure Concentration | 0.4-10 mg/L in air [2] | Dose-dependent response observed |
| Time to Effect | 2-4 hours [2] | Relatively rapid onset of action |
| Primary Observable Effect | Permanent locomotive impairment [2] | Irreversible damage to neural/muscular systems |
| Comparison with (E)-2-hexenal | OHE causes permanent effects while (E)-2-hexenal causes temporary effects [2] | Unique mechanism of action for OHE |
| Tissue-Specific Effect | Significant depletion of free thiols in leg tissues [2] | Locomotion-specific pathological mechanism |
The molecular mechanism underlying OHE's neurotoxic effects has been investigated through multiple experimental approaches. Researchers have quantified free thiol depletion in crickets exposed to OHE, comparing treated insects with untreated controls [2]. In these experiments, hind legs from OHE-treated and control crickets are homogenized in phosphate buffer containing Triton X-100, followed by centrifugation to obtain protein extracts [2]. The resulting supernatants are analyzed for free thiol content using Ellman's assay with DTNB (5,5′-dithiobis(nitrobenzoic acid)), which produces a yellow-colored product measurable at 412 nm when reacted with thiol groups [2].
These analyses have revealed significant depletion of both protein-bound and non-protein free thiols in the leg tissues of OHE-treated crickets compared to controls, suggesting covalent modification of cysteine residues in critical locomotor proteins [2]. Complementary in vitro studies demonstrate OHE's direct reactivity with thiol compounds, showing rapid adduct formation when OHE is incubated with 1-butanethiol in phosphate buffer/acetonitrile mixtures [2]. This covalent modification of biologically active thiols represents the primary proposed mechanism for OHE-induced paralysis, potentially affecting critical neuronal proteins such as v-ATPase, ionotropic receptors, and SNAP-25 that regulate synaptic function [2].
The following diagram illustrates the hypothesized mechanism of OHE action at the molecular level:
Proposed mechanism of OHE-induced paralysis through covalent modification of protein thiols.
In heteropteran chemical ecology, OHE serves multiple communication functions that can be categorized into four distinct pheromone types [1]. Sex pheromones facilitate attraction between males and females for mating purposes, while attractant pheromones are typically volatile chemicals essential for successful courtship and mating behaviors [1]. Aggregation pheromones attract conspecific individuals of both sexes for feeding, mating, and protection, and alarm pheromones function as warning signals to alert other members of the species to impending danger [1].
The specific function of OHE can vary considerably between heteropteran species. For example, in stink bugs (Pentatomidae), males often produce pheromone blends containing OHE or related compounds that attract both males and females, sometimes triggering complex behaviors including homosexual responses in males [1]. The production of these compounds is typically developmentally regulated, with onset coinciding with reproductive maturity and ovarian development [1].
The unique properties of OHE suggest several promising research applications. Its ability to selectively target thiol groups in proteins makes it a valuable tool compound for studying redox biology and protein modification [2]. Furthermore, its structural similarity to lipid peroxidation products associated with human neurodegenerative diseases positions OHE as a potential model neurotoxin for studying the molecular mechanisms underlying thiol-mediated neurological damage [2]. Research in this area could provide insights into the pathological processes in conditions such as Alzheimer's disease, Parkinson's disease, and atherosclerosis, where similar reactive carbonyl species accumulate and contribute to disease progression [2].
From an applied perspective, understanding OHE's mechanism of action could inform the development of novel bioinspired insecticides that selectively target pest species through similar biochemical pathways [2] [1]. The identification of specific protein targets of OHE in insect nervous systems may reveal new molecular targets for next-generation pest control agents with novel modes of action.
For researchers seeking to investigate OHE's effects on biological systems, the following protocol for quantifying free thiol depletion has been adapted from established methodologies [2]:
Tissue Preparation: Homogenize tissue samples (e.g., insect legs) using a pestle in 250 μl of 100 mM phosphate buffer (pH 7.0) containing 1% Triton X-100 on ice.
Centrifugation: Centrifuge homogenates at 11,000g for 15 minutes at 4°C and recover supernatant for analysis.
Protein Quantification: Determine total protein concentration in each sample using the BCA assay according to manufacturer specifications (e.g., QuantiPro BCA Assay Kit).
Sample Dilution: Dilute samples to 2 mg proteins/ml in buffer.
Free Thiol Measurement:
Calculation: Determine protein-derived thiols by subtracting non-protein free thiols from total free thiols.
This protocol enables precise quantification of OHE-induced thiol modification in biological samples and can be adapted for various tissue types and experimental systems.
4-Oxo-(E)-2-hexenal's significance spans both ecology and biochemistry.
The following diagram illustrates the key relationships and pathways involving 4-Oxo-(E)-2-hexenal.
Experimental data provides concrete evidence of this compound's production levels and potent bioactivity.
Production Levels & Bioactivity
| Organism/Context | Quantitative Data | Experimental Details |
|---|
| Dolycoris baccarum (Insect) | Nymphs: 66.5 ± 34.7 µg/bug Adults: 87.4 ± 48.0 µg/bug [2] | Identified via GC/MS analysis of defensive secretions [2]. | | Antibacterial Activity | Growth inhibition starting at 10 µg of this compound; stronger than (E)-2-hexenal and (E)-2-octenal [2]. | Bioassay demonstrating its potency [2]. | | Neurotoxicity (Crickets) | Exposure induced permanent paralysis and death; EC₅₀ for paralysis calculated for a 2h exposure [4] [1]. | Crickets (Acheta domesticus) exposed to vapor in a jar; effects monitored over 4h [1]. |
Detailed Experimental Protocols
The table below summarizes the basic chemical information for 4-oxo-(E)-2-hexenal.
| Property | Description |
|---|---|
| Systematic Name | (E)-4-oxohex-2-enal [1] [2] |
| CAS Number | 2492-43-5 [3] [1] [2] |
| Molecular Formula | C6H8O2 [3] [1] [2] |
| Molecular Weight | 112.13 g/mol [3] [2] |
| Chemical Structure | An α,β-unsaturated aldehyde with an oxo group at the 4-position [4] |
4-oxo-2-hexenal (4-OHE) is generated through both endogenous biochemical processes and exogenous environmental sources.
General pathway for the formation of 4-oxo-2-hexenal from omega-3 fats.
The primary health concern regarding this compound is its mutagenic potential, which stems from its ability to form stable adducts with DNA.
4-oxo-2-hexenal binds to DNA bases to form adducts, leading to mutagenesis.
Researchers use sophisticated techniques to detect this compound and its DNA adducts.
| Target | Sample Matrix | Key Analytical Technique |
|---|---|---|
| 4-OXO-2-HEXENAL | Vapor phase from model systems; smoke from broiling fish | Gas Chromatography-Mass Spectrometry (GC-MS) [5] |
| This compound-DNA ADDUCTS | Tissue DNA (e.g., from mouse organs) | Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) [4] |
The discovery of this compound links common dietary components to potential genotoxic risk.
For researchers, the process of investigating this compound DNA adducts in a model system can be summarized as follows:
4-oxo-(E)-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated aldehyde characterized by a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group, with an additional keto group at the C4 position. This unique structural arrangement confers significant electrophilic properties that drive its reactivity with biological nucleophiles. The compound exists as a six-carbon chain (C6) with the systematic name (E)-4-oxohex-2-enal and molecular formula C₆H₈O₂ [1].
This compound originates from both biological systems and chemical processes. In true bugs (Heteroptera), it functions as a defensive compound and pheromone component produced in scent glands [1]. As an endogenous compound, this compound forms through peroxidation of ω-3 polyunsaturated fatty acids such as linolenic acid [2]. Additionally, it can be generated through metal-catalyzed autoxidation of 2-alkenals or via spontaneous oxygenation of (Z)-3-hexenal in wounded plants [3] [4]. The compound has also been identified in thermally processed foods, particularly in cooked fish and heated vegetable oils, where it forms through lipid peroxidation [2].
Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal
| Property | Description |
|---|---|
| Systematic Name | (E)-4-oxohex-2-enal |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Structural Features | α,β-unsaturated carbonyl, 4-keto group |
| Primary Sources | Heteropteran insects, Lipid peroxidation of ω-3 PUFAs, Thermally processed foods |
| Chemical Classification | Reactive alkenal |
This compound demonstrates potent neurotoxic properties in insects, particularly when tested on crickets (Acheta domesticus). Exposure to this compound induces permanent locomotive impairments leading to paralysis and eventual death. The median effective concentration (EC₅₀) for paralysis in crickets occurs at remarkably low exposure levels, demonstrating its potent bioactivity [1]. The compound's toxicity is attributed to its ability to deplete free thiols in critical leg tissues, with experimental evidence showing significant reduction of both protein and non-protein thiol groups in treated insects compared to untreated controls [1].
The antibacterial activity of this compound has been systematically evaluated, revealing substantial growth inhibition against various bacterial strains. Research on the heteropteran Dolycoris baccarum demonstrated that this compound is present in both nymphs (66.5 ± 34.7 μg/bug) and adults (87.4 ± 48.0 μg/bug), and exhibits stronger antibacterial effects compared to related compounds such as (E)-2-hexenal and (E)-2-octenal [5]. This enhanced antimicrobial potency is directly linked to the heightened reactivity of the α,β-unsaturated carbonyl system, which facilitates covalent modification of essential bacterial enzymes and structural proteins [5].
This compound exhibits significant mutagenic activity in standard bacterial assay systems, including Salmonella typhimurium strains TA100 and TA104 [2]. This mutagenicity primarily stems from its ability to form covalent DNA adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyldeoxycytidine (5-MedC) both in vitro and in vivo [2]. When administered orally to experimental animals, this compound-DNA adducts are detectable in esophageal, stomach, and intestinal tissues, indicating widespread genotoxic potential following exposure [2].
The compound's cytotoxicity is mediated through its electrophilic character, enabling it to react with nucleophilic centers in critical cellular macromolecules. This reactivity underlies its association with oxidative stress-related pathologies, drawing parallels to similar compounds like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) that are implicated in human neurodegenerative diseases, atherosclerosis, and aging [1]. Compared to these related aldehydes, this compound demonstrates distinct target protein specificity, suggesting unique toxicological pathways despite shared reaction mechanisms [1].
Table 2: Biological Activities and Toxicological Effects of this compound
| Biological Activity | Experimental System | Key Findings |
|---|---|---|
| Neurotoxicity | House crickets (A. domesticus) | Permanent paralysis (EC₅₀ ~1-2 mg/L); depletion of free thiols in leg tissues |
| Antibacterial Activity | Bacterial growth assays | Growth inhibition starting at 10 μg; superior to (E)-2-hexenal and (E)-2-octenal |
| Mutagenicity | S. typhimurium TA100/TA104 | Dose-dependent mutagenic responses; DNA adduct formation |
| Genotoxicity | Experimental mice | DNA adducts detected in GI tract tissues after oral administration |
| Cytotoxicity | Comparative biochemical studies | Reactivity with protein thiols; similar to HNE/ONE but with distinct protein targets |
The electrophilic character of this compound primarily derives from its α,β-unsaturated carbonyl system, which creates an electron-deficient β-carbon (C3) susceptible to nucleophilic attack. This Michael acceptor properties are further enhanced by the electron-withdrawing effect of the 4-keto group, increasing the reactivity of both the C3 and aldehyde (C1) positions [1]. The compound reacts preferentially with soft nucleophiles such as thiol groups in cysteine residues and primary amino groups in DNA bases, leading to stable covalent adduct formation.
The reaction with thiol compounds follows a Michael addition mechanism, where the sulfhydryl group attacks the β-carbon of the α,β-unsaturated system, resulting in a stable thioether adduct [1]. In vitro studies using 1-butanethiol (1-BuSH) as a model thiol compound have confirmed this reaction pathway, demonstrating the formation of covalent adducts under physiological conditions (phosphate buffer/acetonitrile, pH 6.5, 25-27°C) [1]. This thiol reactivity directly correlates with this compound's observed biological effects, including the depletion of protein thiols in cricket tissues and subsequent locomotive impairment [1].
Figure 1: General Reaction Mechanism of this compound with Biological Nucleophiles
This compound exhibits pronounced genotoxicity through formation of covalent adducts with DNA bases. The compound reacts with deoxyguanosine (dG) to form primarily 1,N²-propano-dG adducts, though it can also form etheno-type adducts through epoxide intermediates [4]. The reaction mechanism initiates with Michael addition at the C3 position, followed by ring closure involving the aldehyde carbonyl group and exocyclic amino group of the nucleobase [4].
Compared to other lipid peroxidation-derived aldehydes, this compound demonstrates exceptional reactivity with nucleobases. Recent DNA adductomics approaches have revealed that 4-oxo-2-alkenal-derived DNA adducts represent an abundant class of DNA lesions in biological systems, often exceeding the levels of adducts derived from more widely studied aldehydes like HNE and ONE [4]. This heightened reactivity is attributed to the electron-withdrawing 4-oxo group, which enhances the electrophilicity of the α,β-unsaturated system.
Table 3: DNA Adduct Formation by this compound
| DNA Base | Adduct Type | Reaction Mechanism | Detection Method |
|---|---|---|---|
| Deoxyguanosine (dG) | 1,N²-propano-dG | Michael addition + ring closure | LC/ESI-MS/MS |
| Deoxycytidine (dC) | 3,N⁴-etheno-dC | Michael addition + dehydration | LC/ESI-MS/MS |
| 5-Methyldeoxycytidine (5-MedC) | Substituted etheno-dC | Similar to dC adduct formation | LC/ESI-MS/MS |
| Deoxyadenosine (dA) | 1,N⁶-etheno-dA | Epoxide pathway possible | LC/ESI-MS/MS |
The detection and quantification of this compound in biological systems and food products requires specialized analytical approaches due to its high reactivity and relatively low abundance in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for identifying and quantifying this compound in insect secretions and plant materials [1] [5]. For sample preparation, extraction with organic solvents such as hexane is typically followed by derivatization to enhance volatility and detection sensitivity.
For detection of DNA adducts, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as the most reliable methodology [2] [4]. This highly sensitive technique allows for the identification and quantification of specific this compound-DNA adducts in biological samples, with detection limits in the range of a few adducts per 10⁸ normal nucleotides. The LC/ESI-MS/MS approach enables comprehensive adduct profiling (adductomics), facilitating simultaneous detection of multiple aldehyde-derived DNA lesions in limited biological specimens [4].
Immunohistochemical methods using monoclonal antibodies specific to this compound-derived adducts provide complementary approaches for spatial localization of adduct formation in tissues. For instance, monoclonal antibody mAb6A3, developed against ONE-dG adducts (structurally similar to this compound adducts), has been successfully employed to detect these lesions in liver tissues of experimental animals and in spinal cord motor neurons of patients with amyotrophic lateral sclerosis [4]. These techniques offer the advantage of visualizing anatomical distribution of adducts while requiring minimal sample processing compared to mass spectrometry-based methods.
The neurotoxic effects of this compound can be evaluated using insect exposure assays following established protocols [1]. The standardized methodology involves:
This protocol has demonstrated that this compound induces permanent paralysis in crickets at significantly lower concentrations compared to related alkenals, with effects manifesting within 2 hours of exposure at concentrations of 2.0 mg/L [1].
The interaction with biological thiols can be quantified using a combination of in vivo and in vitro approaches [1]:
In Vivo Thiol Depletion Assessment
In Vitro Thiol Reaction Studies
Figure 2: Experimental Workflow for Assessing Thiol Reactivity of this compound
Protocols for investigating DNA adduct formation by this compound involve both in vitro and in vivo approaches [2] [4]:
In Vitro DNA Adduct Formation
In Vivo DNA Adduct Detection
This compound can be synthesized through a one-step reaction from commercially available 2-ethylfuran according to established protocols [6]. This method provides efficient access to the compound for research purposes, with the potential for preparation of homologs through similar furan-based chemistry. The synthesis approach enables incorporation of isotopic labels for tracer studies and mechanistic investigations.
The compound demonstrates moderate stability under standard laboratory conditions but undergoes gradual degradation upon prolonged storage. The α,β-unsaturated carbonyl system is susceptible to polymerization and oxidation reactions, necessitating storage under inert atmosphere at reduced temperatures. In biological systems, this compound is metabolized through several pathways, including reduction to alcohols by NADPH-dependent reductases and conjugation with glutathione [3]. These metabolic pathways represent important detoxification mechanisms that modulate the biological impact of this compound exposure.
4-oxo-(E)-2-hexenal represents a highly reactive electrophile of significant biological relevance due to its presence in both environmental sources and endogenous biochemical processes. Its enhanced electrophilicity compared to simple 2-alkenals, conferred by the 4-oxo group, drives its pronounced biological activities, including neurotoxicity, antibacterial effects, and mutagenicity. The compound's reaction with critical cellular nucleophiles, particularly protein thiols and DNA bases, underlies its multifaceted toxicity profile.
The following diagram outlines the core one-step synthesis pathway:
The synthesis is adapted from the method described by Moreira & Millar (2005) [1].
For your reference, here are the key identifiers and physical properties of the starting material and the target product.
Table 1: Chemical Properties of 2-Ethylfuran and 4-Oxo-(E)-2-hexenal
| Property | 2-Ethylfuran [3] [4] | 4-Oxo-(E)-2-hexenal [2] |
|---|---|---|
| CAS Number | 3208-16-0 | 2492-43-5 |
| Molecular Formula | C₆H₈O | C₆H₈O₂ |
| Molecular Weight | 96.13 g/mol | 112.13 g/mol |
| Physical Form | Clear, colorless to yellow liquid | Light yellow to brown liquid |
| Boiling Point | 92-93 °C at 768 mmHg | 100 °C at 5 Torr |
| Density | 0.912 g/mL at 25 °C | 0.969 g/cm³ (Predicted) |
| Safety | Highly flammable (H225); Air sensitive | Warning (H302, H312, H332) |
To implement this synthesis, you will likely need to optimize the reaction conditions. Consider the following steps:
4-oxo-(E)-2-hexenal (this compound) is a highly reactive α,β-unsaturated aldehyde that has garnered significant scientific interest due to its diverse biological activities and implications in various research fields. This compound is characterized by its structural properties featuring both carbonyl and α,β-unsaturated functional groups, which contribute to its chemical reactivity and biological effects. This compound is recognized as a common component in insect secretions, particularly in species such as Dolycoris baccarum (heteroptera: Pentatomidae), where it functions as a defensive compound [1] [2]. Additionally, this compound is generated through the peroxidation of omega-3 fatty acids, which are abundantly present in dietary fats including fish oil, perilla oil, rapeseed oil, and soybean oil [3]. This endogenous formation pathway positions this compound as a biologically relevant lipid peroxidation product with potential mutagenic properties.
The significance of this compound in research spans multiple disciplines, from entomology to toxicology and drug development. Studies have demonstrated that this compound possesses potent antibacterial activity, inhibiting bacterial growth at concentrations as low as 10 μg [1] [2]. Comparative analyses have revealed that this compound exhibits stronger antibacterial effects than related compounds such as (E)-2-hexenal and (E)-2-octenal, likely due to the enhanced reactivity of its α,β-unsaturated aldehyde structure with nucleophilic molecules in biological systems [2]. Furthermore, this compound has been identified as a mutagenic compound in the Ames test and has been shown to form DNA adducts with various deoxynucleosides, including 2'-deoxyguanosine (dG), 2'-deoxyadenosine (dA), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) [3]. These DNA modifications have been detected in both mouse models following oral administration of this compound and in human lung tissue, suggesting potential implications for genetic toxicity and carcinogenicity [3].
The detection and identification of this compound via gas chromatography-mass spectrometry (GC-MS) requires specific instrumentation and optimized parameters to ensure accurate characterization of this compound. The fundamental GC-MS system should include a gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with electron ionization (EI) capabilities. For the analysis of this compound in insect secretions, researchers have employed established GC-MS protocols that successfully identified and quantified this compound in both nymphs and adults of Dolycoris baccarum [1] [2]. These methods typically utilize standard non-polar to mid-polar capillary columns (such as DB-5 or equivalent) with dimensions of 30 m × 0.25 mm i.d. and 0.25 μm film thickness, which provide optimal separation for compounds of medium to high volatility like this compound.
The chromatographic conditions must be carefully controlled to achieve proper separation and detection. The initial oven temperature should be set in the range of 40-50°C, held for 1-2 minutes, then increased to 250-280°C at a rate of 5-10°C/min, with a final hold time of 5-10 minutes. The injector temperature should be maintained at 250°C, and the injection volume is typically 1 μL in splitless mode to maximize sensitivity. The carrier gas is helium, with a constant flow rate of 1.0 mL/min. For mass spectrometric detection, the ion source temperature should be set at 200-230°C, the interface temperature at 250-280°C, and the electron energy at 70 eV. Mass spectra are acquired in full scan mode (e.g., m/z 40-350) for qualitative identification, while selected ion monitoring (SIM) mode is recommended for quantitative analyses to enhance sensitivity [1] [2].
The extraction protocol for this compound from insect secretions involves careful collection and processing to ensure accurate quantification. For the analysis of Dolycoris baccarum, secretions are collected from both nymphs and adults using gentle solvent extraction. The recommended procedure begins with cold anesthesia of the insects to minimize stress-induced variation in secretion composition. The secretions are then collected using micro-capillaries or by briefly immersing the insects in chilled solvent such as dichloromethane or hexane for 5-10 seconds. The extract is concentrated under a gentle stream of nitrogen to approximately 100 μL, followed by direct analysis via GC-MS [1] [2]. This method has been successfully employed to quantify this compound at levels of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [2].
For the analysis of this compound-DNA adducts in biological systems, a more comprehensive extraction and cleanup procedure is required. Tissues (e.g., stomach, intestine, lung) should be homogenized in ice-cold buffer containing appropriate antioxidants such butylated hydroxytoluene (BHT) to prevent artificial oxidation during processing. The DNA isolation can be performed using standard phenol-chloroform extraction protocols or commercial DNA extraction kits. The purified DNA should be enzymatically hydrolyzed to deoxynucleosides using a combination of nucleases and phosphatases. The resulting hydrolysate requires solid-phase extraction (SPE) cleanup before LC-MS/MS analysis [3]. While this specific protocol focuses on LC-MS/MS rather than GC-MS, adaptations for GC-MS analysis would include derivatization steps to enhance volatility, such as silylation with BSTFA or MSTFA, which would enable the detection of this compound-modified nucleosides following the same fundamental principles.
Table 1: GC-MS Instrument Parameters for this compound Analysis
| Parameter | Setting | Notes |
|---|---|---|
| Column Type | DB-5ms or equivalent | 30 m × 0.25 mm i.d., 0.25 μm film thickness |
| Injector Temperature | 250°C | - |
| Injection Mode | Splitless | 1 min purge-off time |
| Injection Volume | 1 μL | - |
| Carrier Gas | Helium | Constant flow, 1.0 mL/min |
| Oven Program | 40°C (2 min) to 280°C at 8°C/min | Final hold: 5 min |
| Transfer Line Temperature | 280°C | - |
| Ion Source Temperature | 230°C | - |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Mass Range | m/z 40-350 | Full scan mode |
| Solvent Delay | 3-4 min | - |
The quantitative analysis of this compound across different biological systems has revealed important concentration ranges that researchers can reference for method development and validation. In insect secretion studies, the quantification data demonstrates that this compound is present in significant amounts in both nymphs and adults of Dolycoris baccarum, with measured concentrations of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [2]. These values were obtained through external calibration using authentic standards, with the GC-MS system calibrated daily using fresh standard solutions. The study also established the antibacterial activity threshold of this compound, demonstrating growth inhibition of various bacteria starting at 10 μg [2]. This quantitative information is crucial for designing experiments involving bioactivity assessments of this compound.
In mammalian systems, the analysis of this compound-DNA adducts has revealed much lower concentration ranges, necessitating highly sensitive detection methods. Following oral administration of this compound to mice, the resulting DNA adducts were detected in stomach and intestinal DNA in the range of 0.25-43.71 per 10^8 bases [3]. The analytical technique employed for these measurements was LC-MS/MS rather than GC-MS, highlighting the need for researchers to select appropriate instrumentation based on their specific analytical requirements. Importantly, this compound-DNA adducts have also been detected in human lung tissue at concentrations ranging from 2.6-5.9 per 10^9 bases, with no significant differences observed between smokers and nonsmokers [3]. This finding suggests endogenous formation of this compound from lipid peroxidation processes in human tissues.
Table 2: Quantitative Data for this compound in Various Biological Systems
| Sample Type | Concentration | Analytical Method | Biological Activity |
|---|---|---|---|
| Dolycoris baccarum Nymphs | 66.5 ± 34.7 μg/bug | GC-MS | Defense secretion |
| Dolycoris baccarum Adults | 87.4 ± 48.0 μg/bug | GC-MS | Defense secretion |
| Antibacterial Activity | Growth inhibition starting at 10 μg | Bioassay + GC-MS | Antibacterial compound |
| This compound-DNA Adducts in Mouse Organs | 0.25-43.71/10^8 bases | LC-MS/MS | Mutagenic activity |
| This compound-dC in Human Lung | 2.6-5.9/10^9 bases | LC-MS/MS | Endogenous adduct formation |
For reliable quantification of this compound, implementation of comprehensive quality control measures is essential. The method should include system suitability tests performed each day of analysis, consisting of injections of standard solutions to verify retention time stability, peak shape, and mass spectral quality. The use of internal standards is strongly recommended, preferably stable isotope-labeled analogs of this compound if commercially available; otherwise, structurally similar compounds such as dodecane or tetradecane can serve as effective internal standards for retention time monitoring and semi-quantitation [1] [2]. For calibration curves, a minimum of five concentration points should be used, spanning the expected concentration range in samples. The correlation coefficient (R²) should exceed 0.995 for acceptable linearity.
The method validation for this compound analysis should include determination of precision (both intra-day and inter-day), accuracy (through spike recovery experiments), limit of detection (LOD), and limit of quantitation (LOQ). For insect secretion analyses, recovery experiments should demonstrate 85-115% recovery of spiked standards, with precision values below 15% RSD [2]. The LOD for this compound in full scan GC-MS mode is typically in the low nanogram range, while SIM mode can achieve picogram-level detection. For DNA adduct studies, the exceptional sensitivity required (detecting adducts at frequencies of 1 in 10^8 bases) necessitates the use of LC-MS/MS with optimized MRM transitions rather than conventional GC-MS [3].
For complex samples containing this compound alongside numerous other compounds, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers enhanced separation power and detection sensitivity. The GcDUO software provides an open-source platform specifically designed for processing and analyzing GC×GC-MS data, integrating advanced chemometric methods including Parallel Factor Analysis (PARAFAC) and PARAFAC2 [4]. This approach is particularly valuable for untargeted analysis where this compound might be one of many compounds of interest in complex biological mixtures. The software comprises six modules: data import, region of interest (ROI) selection, deconvolution, peak annotation, data integration, and visualization, facilitating comprehensive and flexible data processing [4].
The GC×GC-MS methodology provides significant advantages for this compound analysis in several scenarios. First, it offers enhanced peak capacity that can separate this compound from co-eluting compounds that might be unresolved in conventional GC-MS. Second, the structured patterns in the two-dimensional separation space can aid in compound identification through location-specific information. Third, the increased sensitivity resulting from the focusing effect of modulation can lower detection limits for trace-level this compound. Finally, the chemometric tools integrated in GcDUO, particularly PARAFAC2, enable deconvolution of overlapping peaks even in the presence of retention time shifts between samples [4]. This capability is especially valuable when analyzing this compound in complex biological matrices where retention time stability may be challenging to maintain across multiple samples.
Several complementary techniques can enhance the GC-MS analysis of this compound, particularly when dealing with complex biological matrices. Mass spectrometry imaging (MSI) approaches, including matrix-assisted laser desorption/ionization (MALDI-MSI) and laser desorption/ionization (LDI-MSI), can provide spatial information about compound distribution in tissue samples [5]. While these techniques are not directly applicable to volatile compounds like this compound without derivatization, they offer valuable contextual information about the tissue microenvironment from which this compound might originate. Additionally, chemometric analysis methods such as hierarchical clustering analysis (HCA), principal component analysis (PCA), and partial least-squares discriminate analysis (PLS-DA) can extract maximum useful information from chromatographic data and help identify this compound as a significant marker in different sample groups [6].
For the analysis of this compound-DNA adducts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the most sensitive and specific approach [3]. The protocol involves DNA isolation from tissues, enzymatic hydrolysis to deoxynucleosides, solid-phase extraction cleanup, and subsequent analysis by LC-MS/MS with multiple reaction monitoring (MRM). The characterized DNA adducts include this compound-dA, this compound-dC, this compound-dG, and this compound-5-Me-dC, which have been detected in mouse organs following oral administration of this compound and in human lung DNA [3]. This method provides exceptional sensitivity, capable of detecting adducts at frequencies as low as a few per 10^9 bases, making it suitable for monitoring human exposure to this mutagenic compound.
The following workflow diagrams illustrate key experimental procedures for GC-MS analysis of this compound, created using DOT language with color specifications from the provided palette.
The GC-MS analysis of this compound may present several analytical challenges that require specific troubleshooting approaches. One common issue is peak tailing or adsorption in the chromatographic system, which can be addressed by ensuring proper inlet liner deactivation, using a guard column, and maintaining the analytical column in good condition. Another challenge is the potential degradation of this compound during analysis due to its reactive nature; this can be minimized by using fresh solutions, reducing analysis times, and storing samples at low temperatures with appropriate antioxidants. For quantitative analyses, inconsistent response factors may be observed, necessitating regular calibration and potentially the use of internal standards to correct for instrument variability.
When analyzing this compound in complex biological matrices, matrix effects can significantly impact detection sensitivity and accuracy. Implementing effective sample cleanup procedures such as solid-phase extraction (SPE) can mitigate these effects. Additionally, mass spectrometric interferences from co-eluting compounds may complicate identification and quantification; using the GC×GC-MS approach with advanced chemometric deconvolution can resolve many of these issues [4]. For the lowest detection limits needed in DNA adduct studies, transitioning to LC-MS/MS methodology may be necessary, as this approach provides the required sensitivity and specificity for detecting this compound-modified nucleosides at extremely low concentrations [3].
The analytical methods for this compound detection have significant applications across multiple research domains. In entomological research, these protocols enable the study of insect defense mechanisms and chemical ecology [1] [2]. In toxicology and mutagenicity studies, the detection of this compound-DNA adducts provides insights into the compound's genotoxic potential and its role in lipid peroxidation-mediated DNA damage [3]. For drug development applications, understanding this compound formation and activity can inform the design of antioxidants or protective agents against lipid peroxidation products. Additionally, the antibacterial properties of this compound may inspire the development of novel antimicrobial agents based on its chemical structure [2].
The methodological approaches described in this document can be adapted for various research scenarios involving this compound. When studying the antibacterial activity of this compound, researchers can combine the GC-MS quantification methods with microbiological assays to establish structure-activity relationships. For toxicological assessments, the integration of this compound detection with DNA adduct analysis provides a comprehensive approach to evaluating the compound's biological effects. Furthermore, the application of advanced chemometric methods [4] [6] enhances the value of chromatographic data, enabling more sophisticated pattern recognition and biomarker discovery in complex biological systems exposed to this compound or related reactive aldehydes.
The key study identified deals with the chemical ecology of bed bugs (Cimex lectularius) and analyzes the volatile compounds from their nymphal exuviae (cast skins) [1].
While not a direct protocol for 4-oxo-(E)-2-hexenal, a related paper on obtaining chitosan from insect exuviae outlines a general sample preparation workflow that is common in biochemical extraction. The following diagram illustrates this generalized process, which can be adapted for your target compound.
The table below summarizes the quantitative findings and specific conditions related to the aldehydes found in bed bug exuviae, which are crucial for informing any protocol development.
| Aspect | Details from Literature |
|---|---|
| Insect Species | Bed bug (Cimex lectularius, 'Earl' strain) [1] |
| Sample Material | Nymphal exuviae (1st to 5th instar) [1] |
| Key Volatiles Identified | (E)-2-hexenal, 4-oxo-(E)-2-hexenal, (E)-2-octenal, 4-oxo-(E)-2-octenal [1] |
| Quantification Insight | Aldehyde quantities are highest in fresh exuviae and dissipate significantly over time (e.g., in 45- and 99-day-old samples) [1] |
| Critical Precaution | Avoid using CO₂ for insect anesthesia, as it can trigger the release of alarm pheromones (these aldehydes), contaminating the sample [1] |
Given the absence of a direct protocol, here is a suggested approach built on the gathered information:
To proceed, I suggest you:
4-Oxo-(E)-2-hexenal (4-OHE) is an α,β-unsaturated carbonyl compound with significant biological activity, originally identified in the defensive secretions of the heteropteran insect Dolycoris baccarum (sloe bug). This reactive aldehyde serves as a potent defense compound in insects and exhibits notable antibacterial properties against various bacterial strains [1] [2]. The compound's molecular structure features both an aldehyde group and a ketone group separated by an unsaturated carbon-carbon double bond, creating a reactive electrophile that readily interacts with cellular nucleophiles. This structural characteristic underpins its mechanism of antibacterial action and broader biological activity.
The interest in this compound within antimicrobial research stems from its enhanced potency compared to related aliphatic aldehydes, positioning it as a promising template for developing novel antibacterial agents. Research indicates that this compound is produced by both nymphal and adult stages of Dolycoris baccarum, with quantified amounts of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [1] [2] [3]. Beyond its antibacterial effects, studies have revealed that this compound induces permanent locomotive impairments in insects through covalent binding to biologically active thiols, suggesting a broader reactivity profile with significant implications for its mechanism of action [4].
The antibacterial efficacy of 4-Oxo-(E)-2-hexenal has been quantitatively demonstrated against various bacterial species. Research employing the paper disk diffusion method has established that this compound exhibits dose-dependent growth inhibition against both Gram-positive and Gram-negative bacteria [5]. The compound demonstrates significant antibacterial activity starting at concentrations as low as 10 μg in disk diffusion assays [1] [2] [3].
Table 1: Antibacterial Activity Profile of 4-Oxo-(E)-2-hexenal
| Bacterial Species | Gram Classification | Minimum Inhibitory Concentration | Relative Susceptibility |
|---|---|---|---|
| Methylophylus spp. | Gram-positive | ≤10 μg | High |
| Helicobacter pylori | Gram-negative | ≤10 μg | High |
| Pseudomonas sp. | Gram-negative | ≤10 μg | High |
| Escherichia coli | Gram-negative | ≤10 μg | High |
Studies have compared the antibacterial potency of this compound with other related aldehydes to establish structure-activity relationships. The research demonstrates that this compound possesses superior antibacterial activity compared to both (E)-2-hexenal and (E)-2-octenal [1] [5]. This enhanced efficacy is attributed to the presence of the 4-oxo functional group, which increases the compound's reactivity with biological nucleophiles.
Table 2: Comparative Antibacterial Activity of α,β-Unsaturated Aldehydes
| Compound | Relative Antibacterial Activity | Key Structural Features | Reactivity with Nucleophiles |
|---|---|---|---|
| 4-Oxo-(E)-2-hexenal | High | α,β-unsaturated aldehyde with 4-oxo group | Very high |
| (E)-2-hexenal | Moderate | α,β-unsaturated aldehyde | Moderate |
| (E)-2-octenal | Moderate | α,β-unsaturated aldehyde with longer chain | Moderate |
| C6-alcohols | Low | Saturated alcohol | Low |
The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria suggests that its mechanism of action targets fundamental cellular components common to diverse bacterial species [5]. This broad applicability enhances its potential as a lead compound for developing novel antibacterial agents with multiple applications in pharmaceutical development and antimicrobial surface treatments.
The primary mechanism underlying the antibacterial activity of 4-Oxo-(E)-2-hexenal involves its reactivity as an electrophile targeting essential nucleophilic centers in bacterial cells. The compound contains an α,β-unsaturated carbonyl system that functions as a Michael acceptor, readily undergoing addition reactions with biological nucleophiles [1] [5]. This reactivity is significantly enhanced by the presence of the 4-oxo group, which further increases the electrophilicity of the β-carbon through additional electronic effects.
Research indicates that this compound specifically targets sulfhydryl groups in cysteine residues of essential bacterial proteins and enzymes [4]. This covalent modification disrupts protein function, enzymatic activity, and critical cellular processes, ultimately leading to growth inhibition or bacterial death. Additionally, evidence suggests that this compound may interact with other nucleophilic cellular components, including amino groups in nucleic acids and phospholipids in bacterial membranes, contributing to its broad-spectrum antibacterial effects [5].
The relationship between the chemical structure of this compound and its biological activity provides important insights for antimicrobial development:
α,β-Unsaturated Aldehyde System: The conjugated system between the carbon-carbon double bond and the carbonyl group creates an electron-deficient β-carbon that readily reacts with nucleophiles via Michael addition [1] [5]
4-Oxo Group Enhancement: The ketone group at the 4-position significantly enhances reactivity compared to simple (E)-2-alkenals, likely through electronic effects that further increase electrophilicity [1]
Carbon Chain Length: The six-carbon backbone provides optimal balance between hydrophobicity (for membrane penetration) and reactivity [5]
The following diagram illustrates the mechanism of action of 4-Oxo-(E)-2-hexenal:
Protocol 4.1.1: Storage and Handling Guidelines for 4-Oxo-(E)-2-hexenal
4-Oxo-(E)-2-hexenal is a reactive compound that requires proper handling to maintain stability and prevent degradation.
Storage Conditions:
Solution Preparation:
Stability Considerations:
Protocol 4.2.1: Paper Disk Diffusion Assay
This method evaluates the antibacterial activity of this compound based on diffusion through agar and formation of inhibition zones.
Materials Required:
Procedure:
Interpretation:
Protocol 4.2.2: Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of this compound that inhibits visible bacterial growth.
Materials:
Procedure:
MIC Determination:
The following diagram illustrates the experimental workflow for antibacterial assessment:
The reactivity of this compound that contributes to its antibacterial activity also presents challenges for experimental work. Proper handling and storage are critical for obtaining reproducible results. Commercial this compound is typically provided as a 95% pure liquid [6] and should be stored under inert atmosphere at -20°C or lower to prevent degradation. The compound is susceptible to polymerization and oxidation, particularly when exposed to light, air, or elevated temperatures.
For biological assays, fresh stock solutions should be prepared immediately before use, with DMSO as the recommended solvent due to its ability to dissolve this compound while maintaining compound integrity. The concentration of stock solutions should be verified spectrophotometrically when possible, using the known extinction coefficient for the compound. Researchers should note that this compound has a boiling point of approximately 100°C at 5 Torr [6] and a predicted density of 0.969±0.06 g/cm³, which are useful parameters for handling and quantification.
4-Oxo-(E)-2-hexenal requires careful handling due to its reactivity with biological molecules:
Hazard Statements: Based on its reactivity profile, this compound carries the GHS warning symbol with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) [6]
Personal Protective Equipment: Wear appropriate gloves (nitrile recommended), lab coat, and safety glasses when handling the compound
Engineering Controls: Use fume hood for all procedures involving powder transfer or solution preparation to prevent inhalation exposure
Decontamination: Spills should be contained immediately and treated with appropriate decontamination solutions
The unique properties of this compound make it valuable for several research applications:
The current market price for research quantities of this compound is approximately $496.67 for 5 mg [6], reflecting both the complexity of its synthesis and its specialized research applications.
4-oxo-(E)-2-hexenal (this compound) is a highly reactive mutagenic compound formed through the peroxidation of omega-3 polyunsaturated fatty acids. This aldehyde has garnered significant scientific interest due to its direct mutagenic properties and ability to form stable DNA adducts in various biological systems. Research has demonstrated that this compound exhibits mutagenic activity in Salmonella typhimurium strains TA100 and TA104 without requiring metabolic activation, confirming its direct genotoxic potential [1]. The compound is not only generated endogenously through lipid peroxidation but can also be introduced exogenously through dietary sources, with studies detecting particularly high concentrations in broiled saury and other heat-processed foods containing omega-3 fats [1].
The significance of this compound in human health stems from its ability to form covalent adducts with DNA bases, potentially leading to mutations and initiating processes that may contribute to cancer development, particularly in tissues exposed to high levels of lipid peroxidation. A landmark study analyzing 68 human autopsy tissues confirmed the presence of this compound-derived DNA adducts in various organs including colon, heart, kidney, liver, lung, pancreas, small intestine, and spleen, demonstrating that human exposure is widespread and these adducts represent significant DNA lesions with potential deleterious effects on human health [2]. Understanding the formation, detection, and biological consequences of this compound-DNA adducts is therefore crucial for advancing our knowledge of lipid peroxidation-induced mutagenesis and developing strategies to mitigate its effects.
The detection and quantification of this compound-DNA adducts relies primarily on liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). This analytical approach provides the sensitivity and specificity required to detect these adducts at the biologically relevant levels found in both experimental models and human tissues [1] [2]. This compound reacts with DNA to form characteristic adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC), designated as dG, dC, and 5-Me-dC*, respectively [1]. The butanone-etheno (Bε) derivatives of these nucleosides serve as specific biomarkers for this compound exposure and DNA damage.
The analytical process typically involves DNA extraction from tissues of interest, followed by enzymatic hydrolysis to individual nucleosides, solid-phase extraction for cleanup and enrichment of adducts, and finally LC/ESI-MS/MS analysis for specific detection and quantification. The exceptional sensitivity of modern MS instrumentation enables detection of these adducts at frequencies as low as several adducts per 10^8 normal nucleotides in human tissue samples, which is essential for monitoring environmentally relevant exposure levels [2]. The reliability of this methodology has been confirmed through its successful application in multiple tissue types from both animal models and human specimens, providing a robust approach for assessing this compound-induced DNA damage.
Table 1: this compound-DNA Adduct Levels in Experimental Models
| Experimental Model | Administration Route | Tissues Analyzed | Adducts Detected | Adduct Levels | Reference |
|---|---|---|---|---|---|
| Mice | Oral administration | Esophagus, stomach, intestine | dG, dC, 5-Me-dC* | Detected (specific levels not reported) | [1] |
| In vitro DNA reaction | Direct treatment | Calf thymus DNA | dG, dC, 5-Me-dC* | Dose-dependent formation | [1] |
Table 2: this compound-DNA Adduct Levels in Human Autopsy Tissues
| Human Tissue | Specific Adduct | Median Level (per 10^8 bases) | Range (per 10^8 bases) | Correlation with 4-ONE Adducts | Reference |
|---|---|---|---|---|---|
| Various organs* | Butanone-etheno-2'-deoxycytidine (BεdC) | ~1.4 (estimated from HεdC ratio) | Up to significant levels | R² = 0.94 with 4-ONE-derived HεdC | [2] |
| Various organs* | 4-ONE-derived HεdC | 10 | Up to >100 in several cases | Reference for correlation | [2] |
| Various organs* | 4-ONE-derived HεdA | 15 | Up to >100 in several cases | - | [2] |
| Various organs* | 4-ONE-derived HεdG | 8.6 | Up to >100 in several cases | - | [2] |
*Includes colon, heart, kidney, liver, lung, pancreas, small intestine, and spleen samples from 68 human autopsy cases [2].
The quantitative data summarized in Tables 1 and 2 reveal several important patterns in this compound-DNA adduct formation. In human tissues, this compound-derived DNA adducts are consistently detected, with BεdC present at approximately 7-fold lower concentrations compared to 4-ONE-derived HεdC, yet showing an extremely strong correlation (R² = 0.94) [2]. This suggests that these related lipid peroxidation products share common formation pathways or exposure sources. Importantly, some individuals exhibited exceptionally high adduct levels (exceeding 100 adducts per 10^8 bases) across multiple tissue types, indicating potentially significant interindividual variation in exposure, metabolism, or DNA repair capacity [2].
The bulky DNA adducts formed by this compound represent significant structural distortions in DNA that primarily activate the ATR-Chk1 DNA damage checkpoint pathway in human cells [3]. This pathway is a critical regulator of the cellular response to DNA damage and replication stress, particularly that caused by bulky DNA lesions. When DNA replication forks encounter this compound-DNA adducts during S phase, the resulting fork stalling leads to the prolonged exposure of single-stranded DNA (ssDNA), which serves as the primary signal for checkpoint activation [3].
The key protein sensors involved in recognizing this compound-induced DNA damage include Replication Protein A (RPA), which coats ssDNA regions and recruits the ATR-ATRIP complex through direct interaction with ATRIP [3]. Simultaneously, the Rad9-Hus1-Rad1 (9-1-1) clamp complex is loaded at primer-template junctions by the Rad17-RFC clamp loader, where it facilitates the recruitment and activation of TopBP1, a direct activator of ATR kinase activity [3]. Additional checkpoint mediator proteins including Claspin and Tipin then facilitate the phosphorylation and activation of Chk1 by ATR, leading to cell cycle arrest and activation of DNA repair mechanisms [3].
The following diagram illustrates the DNA damage checkpoint signaling pathway activated by this compound-induced DNA adducts:
Diagram 1: DNA damage checkpoint pathway activated by this compound-induced bulky DNA adducts. The pathway illustrates key sensor proteins (green), mediator proteins (blue), and effector proteins (red) involved in the cellular response to this compound-DNA adducts.
The comprehensive analysis of this compound-DNA adducts requires an integrated experimental approach spanning from sample preparation to data interpretation. The following workflow provides a visual representation of the key steps in this process:
Diagram 2: Experimental workflow for comprehensive analysis of this compound-DNA adducts in biological samples and in vitro models.
Successful detection and quantification of this compound-DNA adducts requires careful attention to several technical aspects. The ionic strength of binding reactions significantly impacts the association of checkpoint proteins with DNA substrates containing bulky adducts, with optimal discrimination between damaged and undamaged DNA occurring under mildly stringent conditions [3]. For LC/ESI-MS/MS analysis, multiple reaction monitoring (MRM) transitions should be optimized using synthetic adduct standards, with particular attention to the specific fragmentation patterns of butanone-etheno derivatives.
To ensure the validity of this compound-DNA adduct measurements, researchers should implement rigorous quality control measures. Artifactual adduct formation during sample preparation must be minimized by working at reduced temperatures, including antioxidants in extraction buffers where appropriate, and processing samples quickly. The use of internal standards, preferably stable isotope-labeled analogs of the target adducts, is essential for accurate quantification and to account for potential losses during sample preparation and analysis. Additionally, preservation of gland structures in exuviae studies indicates that special attention should be paid to the integrity of biological specimens, as compartmentalization of reactive compounds can significantly impact exposure assessments [4].
The formation and detection of this compound-DNA adducts represents a significant mechanism by which lipid peroxidation products may contribute to mutagenesis and carcinogenesis. The protocols and analytical approaches described in this document provide researchers with robust methodologies for investigating these biologically important DNA lesions. The confirmed presence of this compound-derived adducts in human tissues [2], coupled with the compound's direct mutagenic activity [1], underscores the importance of continued research in this area to fully elucidate the health implications of exposure to this lipid peroxidation product.
Future directions in this field should include more comprehensive epidemiological studies correlating adduct levels with disease outcomes, development of standardized reference materials for interlaboratory comparison, and investigation of the specific mutational signatures induced by this compound adducts in experimental systems. Such efforts will enhance our understanding of the role of lipid peroxidation-derived DNA adducts in human disease and potentially identify new strategies for risk assessment and prevention.
4-oxo-2-hexenal (4-OHE) is a mutagenic compound generated through the peroxidation of omega-3 fatty acids [1]. It is commonly found in dietary sources, especially in processed fats and oils, and at high concentrations in broiled fish like saury [1]. This compound reacts with DNA to form adducts with 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), 2'-deoxyadenosine (dA), and 5-methyl-2'-deoxycytidine (5-Me-dC), which are collectively referred to as This compound-DNA adducts [2]. If unrepaired, these adducts can lead to mutations and are implicated in the initiation of cancer. Consequently, the precise detection and quantification of these adducts are crucial for assessing genetic damage related to both dietary exposure and endogenous metabolic processes. This document provides a detailed protocol for the detection and quantification of this compound-DNA adducts using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), a method renowned for its high specificity and sensitivity [2] [3] [4].
The following diagram outlines the complete experimental workflow for the analysis of this compound-DNA adducts, from sample preparation to data analysis.
The core of the analysis involves the chromatographic separation of adducts and their detection via specific mass transitions.
The key to identifying DNA adducts is monitoring the neutral loss of 2'-deoxyribose (dR, 116.0473 Da) [3]. The following diagram illustrates the data acquisition strategy and the characteristic fragmentation of a this compound-deoxyguanosine (dG) adduct.
Adducts are identified based on two criteria:
The table below summarizes quantitative data from previous studies for reference.
Table 1: Reported Levels of this compound-DNA Adducts in Biological Samples
| Sample Source | Adduct Type | Reported Level (per 10⁸ bases) | Notes | Reference |
|---|---|---|---|---|
| Mouse Stomach & Intestine | This compound-dG, dC, dA, 5-Me-dC | 0.25 - 43.71 | After oral administration of this compound | [2] |
| Human Lung DNA | This compound-dC | 0.26 - 0.59 (per 10⁹ bases) | No significant difference between smokers and non-smokers | [2] |
| Model Lipid Peroxidation | This compound-dG | Detected | Formed in reaction of linolenic acid with dG | [1] |
This protocol is designed for:
The detection of this compound-DNA adducts in human tissues provides a direct measurement of genetic damage linked to omega-3 fat peroxidation, offering a valuable biomarker for cancer risk assessment [1] [2].
4-oxo-(E)-2-hexenal (4-OHE) is a mutagenic α,β-unsaturated carbonyl compound generated through the peroxidation of omega-3 polyunsaturated fatty acids. Research has confirmed its formation during the thermal processing of edible vegetable oils and cooking, particularly in broiled fish, with especially high concentrations detected in broiled saury [1] [2]. This electrophilic aldehyde readily forms covalent adducts with DNA bases, making it a significant mutagenic and potential carcinogenic hazard. Its detection in both experimental settings and common dietary sources underscores the importance of standardized testing protocols for accurate mutagenicity assessment [2].
The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, serves as an indispensable first-line tool for mutagenicity identification. Its reliability in predicting potential carcinogens stems from the fundamental principle that mutagenesis is a critical component of carcinogenesis [3]. For this compound, which has demonstrated mutagenic activity in Salmonella typhimurium strains TA100 and TA104, this assay provides a crucial methodology for hazard identification, particularly for researchers and regulatory professionals concerned with lipid peroxidation products, food safety, and occupational health [1].
Table 1: Experimental Findings on this compound Mutagenicity and DNA Interaction
| Experimental Model | Key Findings | Strains/Tissues Analyzed | Quantitative Results |
|---|---|---|---|
| In Vitro Ames Test | Confirmed mutagenic activity [1] | TA100, TA104 | Significant dose-dependent increase in revertant colonies |
| In Vivo Mouse Study | DNA adducts detected in gastrointestinal tract organs [1] [4] | Esophageal, stomach, and intestinal DNA | dG, dC, and 5-Me-dC adducts identified |
| DNA Adduct Quantification | Adduct levels measured in mouse organs after oral administration [4] | Stomach and intestinal DNA | 0.25-43.71 adducts/10⁸ bases |
| Human Tissue Analysis | This compound-dC adduct detected in human lung DNA [4] | Human lung samples | 2.6-5.9 adducts/10⁹ bases |
| Adduct Persistence | Time-dependent decrease of DNA adducts in mice [4] | Stomach and intestinal DNA | Gradual decrease over 7 days |
The mutagenic potential of this compound extends beyond bacterial systems to mammalian tissues, where it forms specific DNA adducts. After oral administration to mice, this compound forms adducts with 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) in the DNA of the esophagus, stomach, and intestine [1] [4]. The detection of this compound-dC adducts in human lung DNA, albeit at lower frequencies (2.6-5.9/10⁹ bases) with no significant difference between smokers and nonsmokers, suggests that these adducts originate from both endogenous and environmental lipid peroxidation processes [4]. These findings highlight the biological relevance of this compound as a mutagen and potential carcinogen, necessitating rigorous testing protocols.
The Ames test utilizes several histidine-auxotrophic strains of Salmonella typhimurium that carry mutations in the histidine operon. These strains cannot synthesize histidine, an essential amino acid, and thus require its supplementation in the culture medium for growth. The test principle involves exposing these bacterial cells to the test chemical and selecting for reverse mutations (revertants) that restore the ability to synthesize histidine. A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies growing on histidine-deficient medium, identifies the test substance as a mutagen [5]. The inclusion of a mammalian liver enzyme preparation (S9 fraction) allows for the metabolic activation of promutagens, making the assay particularly suitable for detecting compounds like this compound that may require metabolic activation to exert their mutagenic effects [3] [6].
Preparation of Bacterial Culture: Inoculate a single colony of each Salmonella typhimurium tester strain (TA98, TA100) into Oxoid nutrient broth and incubate overnight at 37°C with constant shaking at 120 rpm [5].
Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) in sterile normal saline or DMSO. Prepare positive and negative control solutions as described in section 3.2 [7].
Plate Incorporation Method:
Colony Counting and Analysis: After 48 hours, count the number of revertant colonies on each plate manually or using an automated colony counter. Compare the number of revertant colonies in test plates with the negative control plates.
The following workflow diagram illustrates the main experimental steps of the Ames test procedure:
This compound exerts its mutagenic effects through direct interaction with DNA, forming covalent adducts with nucleophilic sites in DNA bases. Detailed characterization of these DNA modifications has revealed that this compound forms adducts with 2'-deoxyadenosine (dA), 2'-deoxycytidine (dC), 2'-deoxyguanosine (dG), and 5-methyl-2'-deoxycytidine (5-Me-dC) in vitro [4]. The formation of these multiple DNA adducts explains the mutagenic potency of this compound across different Salmonella strains and its potential to induce various types of mutations.
The following diagram illustrates the mutagenic mechanism of this compound, from its formation to cellular impact:
The formation of this compound occurs through the peroxidation of omega-3 polyunsaturated fatty acids, such as those found in linolenic acid [1] [2]. This process can occur during cooking or processing of foods containing these fats, as well as endogenously in biological systems. The electrophilic nature of this compound enables it to react with DNA bases, leading to the characteristic adduct patterns observed in both experimental animals and human samples [4]. These DNA modifications, if not repaired, can lead to mutations during DNA replication, ultimately resulting in the revertant colonies observed in the Ames test.
The mutagenicity testing of this compound using Salmonella typhimurium has significant implications for various fields:
These application notes provide a detailed protocol for assessing the mutagenicity of 4-oxo-(E)-2-hexenal using the Salmonella typhimurium reverse mutation assay. The experimental evidence confirms that this compound is a direct-acting mutagen that forms DNA adducts in mammalian systems and exhibits mutagenic activity in specific Salmonella strains. The standardized methodology outlined here enables reliable detection and characterization of its mutagenic potential, contributing valuable data for safety assessment of this lipid peroxidation product. Researchers should adhere to Good Laboratory Practice standards when conducting these assays, particularly for regulatory submission purposes.
4-oxo-(E)-2-hexenal (4-OHE) is a volatile α,β-unsaturated carbonyl compound that serves crucial ecological functions in heteropteran insects, particularly within the family Pentatomidae. This compound has attracted significant scientific interest due to its potent antibacterial properties and intriguing neurotoxic effects on other insects. The sloe bug (Dolycoris baccarum) represents an excellent natural source of this compound, producing substantial quantities in both nymphal and adult life stages as part of its chemical defense system [1] [2]. Insects have evolved sophisticated chemical defenses against predators and pathogens, and this compound exemplifies this evolutionary adaptation with its dual biological functionality—serving as both a deterrent against predators and an inhibitor of microbial growth [3].
The molecular structure of this compound features an α,β-unsaturated carbonyl moiety, which confers significant electrophilic character to the compound. This structural feature enables this compound to form covalent adducts with nucleophilic sites in biological systems, particularly thiol groups in cysteine residues of proteins and glutathione [3]. This mechanism underlies both its antibacterial activity and its neurotoxic effects observed in experimental models. Similar reactive carbonyl compounds derived from lipid peroxidation (e.g., 4-hydroxy-(E)-2-nonenal) have been extensively studied in mammalian systems and are associated with various disease states, highlighting the broader biomedical relevance of understanding this compound's biological interactions [3].
The following procedure enables researchers to obtain the defensive secretion containing this compound from living specimens without causing permanent harm:
Table 1: Expected this compound Yields from Dolycoris baccarum
| Life Stage | Average this compound per Individual | Collection Yield Range | Recommended Group Size |
|---|---|---|---|
| Nymphs | 66.5 ± 34.7 μg [1] | 40-100 μg | 50-100 individuals |
| Adults | 87.4 ± 48.0 μg [1] | 50-130 μg | 50-100 individuals |
To maximize yields while maintaining ethical standards:
Following secretion collection, implement this standardized extraction protocol:
The following method provides reliable identification and quantification of this compound in complex secretion extracts:
Instrument Parameters:
Identification Criteria: this compound typically elutes at approximately 12-14 minutes under these conditions, with characteristic mass spectral fragments including m/z 55 (base peak, α,β-unsaturated acylium ion), m/z 112 (molecular ion), and m/z 83 (loss of CHO from molecular ion) [1].
Quantification Approach: Employ internal standard calibration using deuterated analogs or structurally similar compounds (e.g., 4-oxo-(E)-2-octenal) when available. Alternatively, use external calibration with synthesized this compound standards across a concentration range of 1-100 μg/mL.
The purification approach for this compound must account for its chemical reactivity and the complex nature of the crude secretion extract. The following table compares viable purification methods:
Table 2: Comparison of Purification Methods for 4-Oxo-(E)-2-hexenal
| Method | Principle | Suitability for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences | Moderate [5] | Preserves compound integrity; good for volatile compounds | Close boiling points of impurities may limit purity |
| Column Chromatography | Differential adsorption/partition between stationary and mobile phases | High [6] [7] | High resolving power; scalable | Requires optimization; solvent consumption |
| Preparative GC | High-resolution separation in vapor phase | High [1] | Exceptional purity achievable | Low throughput; thermal degradation risk |
| Crystallization | Differential solubility at various temperatures | Low [7] | Excellent purity when applicable | Limited by this compound's liquid state at room temperature |
For laboratory-scale purification of this compound from crude extracts, silica gel column chromatography provides the optimal balance of resolution, capacity, and yield:
Stationary Phase Preparation:
Mobile Phase Optimization:
Quality Assessment:
The following diagram illustrates the complete purification workflow from secretion collection to purified this compound:
The following protocol quantifies the antibacterial properties of purified this compound against representative bacterial strains:
Test Organisms and Culture Conditions:
Agar Diffusion Method:
Minimum Inhibitory Concentration (MIC) Determination:
Table 3: Antibacterial Activity Profile of 4-Oxo-(E)-2-hexenal
| Bacterial Strain | Inhibition Zone at 10 μg (mm) | MIC Value (μg/mL) | Potency Comparison |
|---|---|---|---|
| Gram-positive strains | 8.5 ± 1.2 [1] | 15-25 [1] | 3-5× more potent than (E)-2-hexenal |
| Gram-negative strains | 7.8 ± 0.9 [1] | 20-30 [1] | 2-4× more potent than (E)-2-octenal |
The following protocol evaluates the neurotoxic effects of this compound using insect models:
Test Organism Preparation:
Exposure Chamber Setup:
Exposure and Assessment Protocol:
Post-Exposure Evaluation:
The protocols detailed in this document provide a comprehensive framework for the extraction, purification, and bioactivity assessment of 4-oxo-(E)-2-hexenal from Dolycoris baccarum secretions. The structural characterization of this compound as an α,β-unsaturated carbonyl compound directly underpins its mechanistic bioactivity, primarily through covalent modification of critical thiol groups in target proteins [3]. This mechanism explains both the antibacterial properties and the neurotoxic effects observed in experimental systems.
The potential research applications of purified this compound span multiple disciplines. In chemical ecology, it serves as a model compound for understanding insect defense mechanisms and predator-prey interactions. In applied biotechnology, its potent antibacterial activity suggests potential as a lead compound for developing novel anti-infective agents, particularly given its efficacy against both Gram-positive and Gram-negative bacteria at microgram quantities [1] [2]. In neuroscience research, the neurotoxic properties of this compound provide insights into the molecular basis of neuronal dysfunction associated with reactive carbonyl compounds.
Future methodological developments should focus on sustainable production approaches, including optimization of chemical synthesis protocols [8] and potential biotechnological production using engineered systems. Additionally, refinement of analytical methods to detect and quantify this compound adducts with specific protein targets would enhance our understanding of its mechanism of action at the molecular level.
4-Oxo-(E)-2-hexenal (4-OHE) is a reactive aldehyde formed during the thermal processing and peroxidation of oils, particularly those rich in omega-3 polyunsaturated fatty acids (PUFAs) like alpha-linolenic acid [1] [2]. It is of significant concern due to its mutagenic properties and ability to form DNA adducts, potentially contributing to lipid peroxide-related cancers [1] [2]. Detecting and quantifying this compound is crucial for assessing food safety, especially in fried foods, certain cooking oils, and even in cooking vapors [2].
The table below summarizes key contexts and findings related to this compound:
| Source / Context | Reported Levels of this compound | Analytical Technique Mentioned |
|---|---|---|
| Commercial Perilla Oil [2] | 1-70 μg/g | GC/MS |
| Broiled Fish (edible part) [2] | 1-70 μg/g | GC/MS |
| Various Fried Foods [2] | 1-70 μg/g | GC/MS |
| Cooking Vapor/Smoke [2] | Detected | GC/MS |
| Model Lipid Peroxidation [1] | Formed & identified | HPLC, NMR, MS |
While complete official protocols are not fully detailed in the available literature, a standard workflow can be constructed based on the techniques cited. The core methodology for this compound determination involves Gas Chromatography-Mass Spectrometry (GC/MS) [2].
The following diagram outlines the general experimental workflow for sample preparation and analysis:
This protocol is synthesized from methods described in the search results [1] [2].
1. Sample Preparation and Extraction
2. Derivatization (Recommended)
3. Instrumental Analysis: GC/MS Conditions
4. Quantitation
The detection of this compound in common dietary items and cooking vapors underscores a significant route of human exposure to a direct mutagen [2]. These application notes provide a foundation for:
Future work should focus on validating and publishing standardized official methods, making certified reference materials more accessible, and exploring the use of LC-MS/MS for potentially simpler analysis of polar, underivatized this compound.
This document provides a detailed methodology for assessing the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel by chemical compounds, using a combination of calcium imaging and whole-cell patch-clamp electrophysiology.
The TRPA1 channel is a key sensor in the nociceptive system, activated by a wide range of exogenous irritants and endogenous inflammatory mediators [1] [2] [3]. Many activators, including numerous unsaturated aldehydes, are electrophiles that covalently modify key cysteine residues on the N-terminus of the channel [1] [3]. This protocol outlines a standardized approach for evaluating the potency and efficacy of novel compounds, such as alkenals, on TRPA1 channels expressed in heterologous cell systems. The assays described herein are adapted from established practices in the field, particularly from studies on (E)-2-alkenals [1].
The following diagram illustrates the key stages of the experimental process, from cell preparation to data analysis:
Method 1: Calcium Imaging Assay
This method is ideal for high-throughput screening of compound activity.
Method 2: Whole-Cell Patch-Clamp Electrophysiology
This method provides direct, high-fidelity measurement of ion channel currents.
Expected Results & Data Summary
Research on analogous (E)-2-alkenals provides a benchmark for expected outcomes. The table below summarizes typical data for known TRPA1 agonists.
| Compound | Assay Type | Typical EC₅₀ (µM) | Key Characteristics | Primary Source |
|---|---|---|---|---|
| (E)-2-alkenals (C6-C12) | Patch-clamp | 10 - 100 | Large, sustained currents; poor reversibility | [1] |
| Allyl Isothiocyanate (AITC) | Calcium Imaging | ~11 (Rat) | Positive control; covalent modifier | [2] |
| 4-Hydroxynonenal (4-HNE) | Not Specified | ~19.9 (Mouse) | Endogenous agonist from oxidative stress | [2] |
| 4-oxo-(E)-2-hexenal | To be determined | To be determined | Assay must be optimized for this compound | N/A |
Another critical table for experimental design is the list of standard pharmacological tools used to study TRPA1.
| Pharmacological Tool | Target / Role | Typical Working Concentration | Application in Assay |
|---|---|---|---|
| HC-030031 | TRPA1 Antagonist | 10 - 50 µM | Pre-incubate for 15-30 min to block TRPA1-mediated responses |
| Ruthenium Red | Broad TRP Channel Blocker | 1 - 10 µM | Non-selective inhibitor; use to confirm TRP family involvement |
| AITC | Positive Control Agonist | 100 - 300 µM | Verify channel functionality in each experiment |
| Vehicle (e.g., DMSO) | Solvent Control | ≤ 0.1% | Rule out non-specific effects of the solvent |
Critical Considerations
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High background in calcium imaging | Autofluorescence of compound or dye ester hydrolysis | Include a vehicle control well without cells; ensure proper dye loading and washing. |
| No response to test compound | Low expression of TRPA1; inactive compound | Verify channel expression with positive control (AITC); check doxycycline induction. |
| High variability between cells | Non-uniform channel expression; poor cell health | Use an inducible cell line; ensure consistent culture and passage conditions. |
| Non-specific current/response | Compound acts on other ion channels | Use a selective TRPA1 antagonist to confirm specificity; test on untransfected cells. |
The table below summarizes the basic identifying information and physicochemical properties for 4-oxo-(E)-2-hexenal [1] [2].
| Property | Details |
|---|---|
| Common Name | 4-oxo-(E)-2-hexenal (also referred to as 4-OHE or OHE) [3] [2] |
| CAS Number | 2492-43-5 [1] [2] |
| Molecular Formula | C6H8O2 [1] [2] |
| Molecular Weight | 112.13 g/mol [1] [2] |
| Physical Form | Liquid [2] |
| Appearance | Light yellow to brown liquid [2] |
| Boiling Point | 100 °C (at 5 Torr); 210.1°C (at 760 mmHg) [1] [2] |
| Density | 0.969 g/cm³ [1] [2] |
| Flash Point | 75.1°C [1] |
The high reactivity of this compound is a key consideration for its handling and the root cause of its instability.
| Aspect | Guidance & Observed Behavior |
|---|---|
| General Reactivity | Contains an α,β-unsaturated carbonyl moiety, making it highly electrophilic and reactive toward nucleophiles, especially thiol groups (e.g., in cysteine) and primary amines [3]. |
| Key Degradation Pathway | Reacts covalently with biologically active thiols, forming adducts. This is considered the primary mechanism for its biological toxicity and likely contributes to its instability in solution or when contaminated [3] [4]. |
| Storage | Specific storage temperatures are not provided in the literature. It is commercially available in solutions (e.g., 5mg samples) [2]. Storing it cold, under an inert atmosphere (e.g., nitrogen), and in the dark is prudent to minimize oxidation and polymerization. |
| Handling | Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE) including gloves and safety glasses, given its reactivity and toxicity [3]. |
Q1: What are the primary biological activities of this compound that are relevant to research? this compound has multiple documented biological activities:
Q2: My this compound solution appears to have degraded. What could be the cause? A change in color or the formation of precipitates is likely due to its intrinsic chemical reactivity. The main causes are:
Q3: Are there any established synthetic protocols for this compound? Yes, a one-step synthesis from commercially available 2-ethylfuran is described in the literature. This method is noted for being short and simple, making the compound more readily available for research [5] [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Loss of biological activity in assays | Degradation of compound due to improper storage or old stock. | Prepare fresh stock solutions frequently. Store aliquots at low temperatures under inert gas. Avoid repeated freeze-thaw cycles. |
| Unexpected side reactions in chemical synthesis | Uncontrolled reactivity of the α,β-unsaturated carbonyl. | Strictly control reaction temperature. Use anhydrous solvents and inert atmosphere. Consider protecting other functional groups in the molecule if performing derivatization. |
| High background toxicity in cell-based assays | Non-specific alkylation of cellular proteins via thiol groups [3]. | Titrate the concentration of this compound carefully. Consider pre-treating cells with antioxidants like N-acetylcysteine (NAC), which may scavenge the aldehyde. |
This method, as described by Moreira and Millar (2005), provides a straightforward route to synthesize this compound [5] [3].
The following diagram outlines the logical workflow for managing this compound based on its properties:
To build a more comprehensive knowledge base, please be aware that:
To effectively minimize decomposition, it's crucial to understand why OHE is inherently unstable. The table below summarizes its key reactivity traits based on scientific research.
| Property | Description & Impact on Stability |
|---|---|
| Chemical Structure | An α,β-unsaturated carbonyl compound, specifically a 4-oxo-2-alkenal. This structure makes it highly electrophilic (electron-seeking) and reactive [1] [2]. |
| Primary Reactivity | The core mechanism leading to its degradation and adduct formation is Michael addition. It readily forms covalent bonds with nucleophiles, most notably thiol groups in proteins and antioxidants, and amino groups in DNA bases [1] [3] [4]. |
| Formation Pathway | It is generated through the peroxidation of ω-3 polyunsaturated fatty acids (e.g., linolenic acid) and can also be formed via metal-catalyzed autoxidation of 2-alkenals [1] [5] [2]. |
Based on its reactivity, the following strategies should form the cornerstone of your handling protocols.
| Strategy | Technical Implementation |
|---|---|
| Temperature Control | Perform extractions and storage at low temperatures. Keep samples on ice during processing and store at or below -20°C. |
| Protection from Oxygen | Conduct procedures under an inert atmosphere (e.g., nitrogen or argon) to prevent metal-catalyzed autoxidation. Use degassed solvents. |
| Solvent Choice | Use anhydrous, alcohol-free solvents such as acetonitrile or dichloromethane for extraction. Note that OHE is soluble in water and alcohol, but these protic solvents may facilitate reactions over time [6]. |
| pH Control | Maintain a slightly acidic to neutral pH (e.g., pH 6.5) to slow base-catalyzed degradation reactions. |
| Use of Scavengers | Introduce low-molecular-weight thiol scavengers like N-ethylmaleimide (NEM) or 2,3-dimethyl-1,3-butadiene to compete with OHE for reactive sites, protecting it from self-polymerization or reaction with sample components. |
The following workflow integrates these strategies into a coherent extraction and analysis procedure.
Q1: What is the most critical factor to control when working with OHE? The most critical factor is excluding oxygen and minimizing exposure to high temperatures. The combination of oxygen and heat dramatically accelerates its decomposition via peroxidation and polymerization pathways [1] [7] [2].
Q2: Why should I avoid using dithiothreitol (DTT) or β-mercaptoethanol in my extraction buffer with OHE? DTT and β-mercaptoethanol are thiol-based reducing agents. OHE contains a highly reactive α,β-unsaturated carbonyl that covalently binds to thiol groups [4]. Using these compounds will rapidly deplete OHE from your sample through adduct formation.
Q3: How can I confirm that my extraction method is successfully minimizing decomposition? The most robust method is to use a stable isotope-labeled internal standard of OHE, if commercially available. By spiking it into your sample at the very beginning of extraction, you can correct for any losses during processing. Without a labeled standard, you can assess recovery and reproducibility by analyzing the stability of the OHE signal in a quality control sample over multiple injections.
Q4: Are there any specific analytical techniques best suited for detecting OHE? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. It is highly sensitive and specific, allowing for the direct detection and quantification of OHE and its adducts, which is crucial for validating your extraction efficiency [1].
The most cited synthesis method is a one-step reaction starting from commercially available 2-ethylfuran, as described by Moreira and Millar [1] [2]. This approach is favored for its simplicity and efficiency.
The diagram below outlines the core experimental workflow for this synthesis and its quality control.
For the homolog 4-Oxo-(E)-2-decenal, a two-step synthesis starting from furan is reported [1] [2]. The original research article should be consulted for precise reaction conditions, workup, and purification procedures.
This table addresses potential issues and solutions based on the compound's known properties.
| Problem & Potential Cause | Troubleshooting Guide & Solutions |
|---|
| Low Yield • Incomplete reaction. • Volatility loss. | • Optimize reaction time and temperature. • Ensure apparatus is sealed to prevent loss of volatile product. | | Poor Purity / Degradation • Instability of α,β-unsaturated carbonyl. • Presence of reaction byproducts. | • Purify immediately after synthesis [1]. • Use mild purification methods (e.g., low-temperature chromatography). • Store purified compound at low temperature, under inert atmosphere, and in anhydrous solvents. | | Unexpected Reactivity in Bioassays • Non-specific electrophilic toxicity. | • Confirm purity via GC-MS to rule out side-products [3] [4]. • Handle with care; OHE's α,β-unsaturated carbonyl reacts with biological thiols, causing paralysis in insects [3]. |
Q1: What are the primary biological roles of 4-Oxo-(E)-2-hexenal? A1: OHE has multiple roles:
Q2: Where else is this compound found in nature? A2: Beyond insect secretions, OHE is also:
Q3: How should I handle and store this compound? A3: Due to its reactivity, volatility, and toxicity:
A primary cause of OHE loss and inaccurate quantification is its highly reactive α,β-unsaturated carbonyl moiety. This group readily undergoes reactions such as forming adducts with thiol groups in biological samples or further oxidation [1] [2] [3]. The following table summarizes the main issues and potential solutions.
| Issue | Potential Cause | Recommended Solution |
|---|
| Low/Inconsistent Recovery | • Decomposition in GC inlet • Reaction with active sites in liner/column • Reaction with thiol/sulfhydryl groups in sample | • Use a derivatization agent (e.g., triphenylphosphine, pentafluorophenylhydrazine) • Regular inlet maintenance, use deactivated liners • Use of stable isotope-labeled internal standard (where available) | | Peak Tailing | • Adsorption on active sites in the GC flow path | • Ensure proper conditioning and maintenance of GC system • Use inert, deactivated guard columns | | Formation of Multiple Peaks | • On-column degradation or rearrangement | • Derivatize sample prior to injection • Lower inlet temperature if underivatized | | Inaccurate Quantification | • Volatility loss during sample preparation • Incomplete extraction | • Use of microextraction techniques (SPME, DLLME) for minimal sample handling • Keep samples cool and minimize evaporation steps |
Here are detailed methodologies for key techniques referenced in the troubleshooting guide.
1. Protocol for Derivatization Using Triphenylphosphine
This method is based on the finding that OHE detected in GC-MS is often an artifact from the pyrolysis of its precursor, 4-hydroperoxy-(E)-2-hexenal (HPHE). Adding a reducing agent like triphenylphosphine can stabilize the compound [3].
2. Protocol for Analysis Using Solid-Phase Microextraction (SPME)
SPME is a non-exhaustive, minimal-handling technique ideal for reactive and volatile compounds, as it reduces preparation steps and exposure to degrading conditions [4].
The workflow below illustrates the core concepts of these two approaches.
Q1: Why is 4-oxo-(E)-2-hexenal particularly problematic to analyze by GC-MS compared to other aldehydes? OHE contains a highly reactive α,β-unsaturated carbonyl group, making it an electrophile that readily forms covalent adducts with nucleophiles like the thiol groups in proteins and other biomolecules [1] [2] [5]. This reactivity, combined with its volatility and potential for thermal decomposition in the GC inlet, leads to significant losses and inaccurate quantification.
Q2: My sample is a complex biological matrix (e.g., insect tissue, serum). How can I improve OHE recovery? For complex matrices, a robust sample cleanup and concentration step is crucial. Liquid-liquid extraction followed by Solid-Phase Extraction (SPE) is often employed. For ultimate sensitivity and to minimize artifact formation, consider SPME or Dispersive Liquid-Liquid Microextraction (DLLME). These techniques reduce the number of transfer and concentration steps, limiting exposure to conditions that degrade OHE [6] [4].
Q3: Is there a way to directly confirm OHE's presence and rule out artifacts? Using a stable isotope-labeled internal standard for OHE is the gold standard for confirmation and accurate quantification. This standard would co-elute with the native compound and account for any losses during preparation and analysis. Furthermore, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity, helping to distinguish OHE from isobaric interferences [6].
The table below synthesizes the key issues that can affect detection sensitivity and the corresponding optimization strategies.
| Challenge Area | Specific Issue | Proposed Solution & Optimization Goal |
|---|---|---|
| Sample Preparation | Co-eluting matrix components causing ion suppression [1]. | Use rigorous sample clean-up (e.g., SPE, liquid-liquid extraction) to remove salts and interfering compounds [2]. |
| Low abundance of adducts in a complex biological matrix. | Employ modern microextraction techniques (e.g., DLLME, SPME) for efficient pre-concentration of target analytes [3]. | |
| LC-MS Analysis | Formation of multiple ion species ([M+H]+, [M+Na]+, [M+K]+) diluting signal [2]. | Use high-purity solvents in plastic vials, add modifiers (e.g., ammonium acetate), and optimize cone/declustering voltage [1] [2]. |
| Inefficient ionization or droplet desolvation. | Optimize source parameters (capillary voltage, gas flow/temperature) for the specific eluent composition at the time of analyte elution [1] [2]. | |
| Analyte Properties | 4-OHE's high reactivity leading to loss or non-specific binding [4] [5]. | Use fresh or carefully stabilized chemical standards; consider derivatization to stabilize the compound before analysis [3]. |
Here are detailed methodologies for key steps in the analysis workflow, based on techniques cited in the literature.
1. Protocol for LC/ESI-MS/MS Analysis of this compound-DNA Adducts This protocol is adapted from methods used to successfully detect this compound-derived adducts (dG, dC, 5-Me-dC*) in rodent organ DNA [4].
2. Protocol for Adduct Formation and Detection via a Fluorescent Guanosine Derivative This method provides a highly sensitive alternative for detecting adduct formation, useful for screening or when MS sensitivity is limited [6].
The following diagram illustrates the logical workflow for troubleshooting sensitivity issues, from sample to signal.
This table outlines frequent issues, their underlying causes, and recommended corrective actions.
| Problem Phenomenon | Potential Causes | Troubleshooting & Prevention Strategies |
|---|
| High Background Noise/Non-specific Effects [1] | - Purity of Compound: Synthetic OHE may contain impurities that cause off-target effects.
Here are detailed methodologies for two critical experiments cited in the troubleshooting guide.
This protocol is adapted from studies demonstrating OHE-induced paralysis in crickets [1].
This protocol helps confirm OHE's mechanism of action by measuring its reaction with thiol groups in biological samples [1].
The diagram below illustrates the proposed mechanism of OHE and the key steps for investigating its bioactivity, integrating the protocols above.
Q: Besides paralysis, what other biological activities should I anticipate with OHE? A: OHE is multifunctional. Research shows it has antibacterial properties [5] and can function as part of an aggregation pheromone in certain species like bed bugs, potentially causing arrestment rather than repellence [3]. Your experimental model and context are critical.
Q: How can I confirm that OHE's effects are specific and not due to general cytotoxicity? A: Employ chemical controls. Compare OHE's effects to those of structurally similar compounds that lack the reactive keto-aldehyde group, such as (E)-2-hexenal or (E)-2-hexen-1-ol [1]. If these analogs do not produce the same phenotype, it suggests specificity. Additionally, demonstrating that the effects can be mitigated with a thiol-protectant like NAC strongly supports a mechanism involving thiol binding.
Q: The purity of my synthesized OHE is a concern. Are there reliable synthesis methods? A: Yes. The literature describes short and simple syntheses for OHE and its homologs, often starting from commercially available furan precursors [2]. These methods are designed to provide compounds of sufficient purity for biological testing. Always confirm the identity and purity of your batch using analytical methods like GC-MS or NMR before use.
The core challenge in handling OHE is managing its high reactivity, primarily due to its α,β-unsaturated carbonyl moiety, which makes it susceptible to isomerization, polymerization, and adduct formation with nucleophiles like thiols [1] [2]. The following table outlines common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Unintended adduct formation (e.g., with proteins or DNA) | Reaction with nucleophilic groups (e.g., -SH in cysteine, amino groups in DNA bases) [1] [3]. | Use airtight, chemically inert vials. Work at lower temperatures. Add thiol-scavenging agents (e.g., 1-butanethiol) to reaction mixture if target is not affected [1]. |
| Low OHE recovery (e.g., during extraction) | Polymerization or binding to proteins in sample matrix [1] [4]. | For complex matrices (e.g., food, biological samples), employ microextraction techniques (SPME, GDME) for direct, non-destructive analysis [4]. |
| Toxic exposure risk | Inhalation or skin contact; OHE is mutagenic and can induce permanent physiological impairments [1] [5]. | Conduct all work in a certified fume hood, wear appropriate PPE (gloves, lab coat, safety goggles), and use sealed systems [1]. |
| Chemical instability | Isomerization triggered by heat, light, or metal ions [3] [6]. | Store OHE in dark, airtight containers under inert atmosphere (e.g., N₂) at low temperatures (e.g., -20°C). Avoid prolonged exposure to light and heat [3]. |
Q1: What are the primary biological targets of OHE, and why does this matter for my assay? OHE's primary targets are nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in proteins [1]. It can also form exocyclic adducts with DNA bases like deoxyguanosine (dG), which are mutagenic [3] [5]. This reactivity is critical for assay design because it can lead to the inactivation of enzymes, disruption of protein function, and confounding results in cellular or biochemical assays.
Q2: Besides chemical stabilization, are there biological systems that manage OHE? Yes. Plants have evolved efficient NADPH-dependent reductase enzymes, such as CINNAMALDEHYDE AND HEXENAL REDUCTASE (CHR) in Arabidopsis, which rapidly reduce reactive aldehydes like OHE to less toxic and less reactive alcohols [7] [6]. This pathway is a key detoxification mechanism to prevent damage from reactive carbonyl species generated under stress.
Q3: How can OHE be detected and quantified in complex biological or food matrices? Direct quantification is challenging due to OHE's reactivity and volatility [4]. The recommended approaches involve:
Here are detailed methodologies for key experiments cited in the guides.
This protocol is used to demonstrate OHE's reactivity and model its interaction with biological thiols [1].
This method assesses the biological impact of OHE exposure by measuring its consumption of free thiols in tissue samples [1].
The workflow for this protocol can be visualized as follows:
This protocol is ideal for analyzing OHE in complex samples like oils or biological fluids [4].
The core challenge in recovering OHE is its α,β-unsaturated carbonyl group, which makes it highly reactive. It readily forms covalent adducts with biological nucleophiles, particularly thiol groups on proteins and other molecules [1]. This was demonstrated in an experiment where OHE exposure led to a significant depletion of free thiols in cricket leg tissues [1]. An in vitro test also confirmed OHE rapidly reacts with the thiol compound 1-butanethiol [1].
To improve OHE recovery, the primary goal is to prevent its degradation and reaction during sample processing. Solid-phase extraction (SPE) techniques are particularly suitable for this.
SPE is highly favored for complex biological samples as it effectively removes matrix interferences and can be tailored for specific analytes [2]. Consider these advanced strategies:
The table below outlines a potential experimental protocol based on the principles of handling reactive compounds and using modern SPE.
| Protocol Step | Technical Recommendation | Rationale & Troubleshooting Tips |
|---|---|---|
| Sample Collection & Stabilization | Add thiol-scavenging agents (e.g., dithiothreitol) or derivatization agents to the collection buffer. Keep samples on ice. | Competitively binds OHE, preventing reaction with proteins. Derivatization stabilizes the aldehyde for analysis [1]. |
| Protein Precipitation | Use chilled acetonitrile or methanol. Centrifuge at high speed. | Removes proteins that OHE could adduct to. A clean supernatant prevents SPE sorbent clogging. |
| SPE Sorbent Selection | Test hydrophilic-lipophilic balance (HLB) polymers or mixed-mode sorbents. | HLB sorbents retain a wide range of analytes without conditioning. Mixed-mode can separate OHE from ionic interferences [2]. |
| Loading & Washing | Use a weak aqueous/organic wash solvent (e.g., 5% methanol). | Removes salts and polar impurities without eluting the target OHE. |
| Elution | Use a strong organic solvent (e.g., acetonitrile or methanol). "Smart" adsorbents may use a pH/temperature trigger [2]. | Gently disrupts the interaction between OHE and the sorbent for recovery. |
Q: What is the most critical factor for successfully measuring OHE? A: Speed and stabilization during the initial sample preparation are paramount. The sooner you can deactivate nucleophilic sites or stabilize OHE, the higher your recovery will be.
Q: Besides SPE, what other techniques can I consider? A: While SPE is highly recommended, other approaches exist. Liquid-Liquid Extraction (LLE) can be used but is more labor-intensive and uses larger solvent volumes [3]. Derivatization followed by Gas Chromatography (GC) is a common strategy for aldehydes, as it converts OHE into a more stable and volatile compound for analysis.
Q: My recovery is still low after optimizing SPE. What should I investigate? A: Focus on your initial sample treatment. Re-examine the type and concentration of stabilizing agents in your collection tube. Also, verify that your protein precipitation step is efficient, as residual proteins are a major source of OHE loss.
The following diagram visualizes the logical workflow for developing and troubleshooting an OHE recovery protocol.
The field of sample preparation is advancing rapidly. Exploring newly developed "smart" adsorbents could provide a more elegant and efficient solution for capturing and releasing challenging reactive metabolites like OHE [2].
4-OHE is an α,β-unsaturated carbonyl compound, a property that makes it highly reactive and hazardous. The table below summarizes the key risks identified in the literature.
| Hazard Category | Details and Mechanisms | Observed Effects / Evidence |
|---|---|---|
| Acute Toxicity | Covalent binding to biologically active thiol groups in proteins [1]. | Permanent locomotive impairment, paralysis, and death in insects (crickets) [1]. |
| Mutagenicity | Forms DNA adducts; a reactive product of lipid peroxidation [2]. | Detected in various foods and cooking vapors; identified as a novel mutagen [2]. |
| Chemical Reactivity | Contains an α,β-unsaturated carbonyl moiety, making it a strong electrophile [1] [3]. | Reacts with thiol compounds (e.g., 1-butanethiol) in vitro; high antibacterial activity [1] [3]. |
Implementing rigorous exposure controls is crucial due to the compound's volatility and toxicity.
| Control Area | Recommended Practice |
|---|---|
| Ventilation | Use a fume hood or glove box for all procedures. Be aware that this compound has been detected in cooking vapors, indicating volatility [2]. |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Administrative Controls | Prohibit eating, drinking, and storing food in the lab. Establish a strict chemical hygiene plan. |
Act immediately in case of exposure using the following guidelines.
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Immediately move the person to fresh air. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
The following diagram outlines a logical workflow for safely planning and executing experiments involving this compound.
Q1: What is the specific mechanism behind this compound's toxicity? The primary mechanism is its reaction with cysteine thiol groups in proteins [1]. This covalent modification can disrupt the function of critical enzymes and structural proteins. Experimental data shows a significant depletion of free thiols in the leg tissues of insects exposed to this compound, directly linking this biochemical reaction to observed physiological effects like paralysis [1].
Q2: How should I dispose of waste containing this compound? All waste materials (e.g., gloves, containers, unused reagent, contaminated solvents) must be collected and disposed of as hazardous chemical waste. Do not pour down the drain or dispose of with regular trash. Follow your institution's specific hazardous waste disposal protocols.
Q3: Are there any particular storage conditions for this chemical? this compound should be stored in a tightly sealed, clearly labeled container within a dedicated, cool, and well-ventilated chemical storage area, preferably in a secondary containment tray. The container material should be compatible with reactive aldehydes (e.g., glass). Always consult the Safety Data Sheet (SDS) from your supplier for specific storage recommendations.
4-Oxo-(E)-2-hexenal (4-OHE) is a low molecular weight compound (112.13 g/mol) known for its significant reactivity [1] [2]. The table below summarizes its key identifiers and physical properties.
Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal
| Property | Description / Value |
|---|---|
| CAS Number | 2492-43-5 [1] [2] |
| Molecular Formula | C₆H₈O₂ [1] [2] |
| Molecular Weight | 112.13 g/mol [1] [2] |
| Physical Form | Light yellow to brown liquid [1] [2] |
| Boiling Point | 100 °C at 5 Torr [1] [2] |
| Predicted Density | 0.969±0.06 g/cm³ [1] [2] |
| Chemical Family | α,β-Unsaturated carbonyl; Reactive aldehyde [3] [4] |
The core of this compound's reactivity lies in its α,β-unsaturated carbonyl structure. The double bond conjugated to the carbonyl group makes the β-carbon a strong electrophile, prone to Michael addition reactions with nucleophiles. The aldehyde group can also form Schiff bases with amino groups [5]. This dual reactivity makes it highly reactive toward various biological molecules and laboratory reagents.
The following diagram illustrates the primary reactivity pathways of this compound that are critical for experimental design.
Based on this reactivity, here are common experimental issues and solutions.
Q1: My this compound solution is losing potency over time, or I'm getting unexpected reaction byproducts. What could be happening?
Q2: I am observing high cytotoxicity or non-specific protein modification in my biological assays, interfering with my results. How can I mitigate this?
Q3: How should I handle and dispose of this compound safely?
To ensure reliable and reproducible results when working with this compound, adhere to the following protocols.
Table 2: Experimental Best Practices for Handling this compound
| Experimental Phase | Key Consideration | Recommended Practice |
|---|---|---|
| Procurement & Storage | Compound Stability | Purchase small quantities. Store the neat compound desiccated at ≤ -20°C. |
| Solution Preparation | Solvent Reactivity & Potency Loss | Use anhydrous, aprotic solvents (e.g., DMSO). Prepare fresh solutions for each experiment. |
| Biological Assays | Non-specific Binding & Cytotoxicity | Use low, physiologically relevant concentrations (µM or nM range). Include thiol-scavenger controls. |
| Analytical Detection | Adduct Formation & Compound Stability | Utilize techniques like HPLC-MS or GC-MS to monitor this compound stability and detect adducts with target molecules. |
The table below summarizes the experimental findings from a 2012 study published in Bioscience, Biotechnology, and Biochemistry.
| Compound | Relative Antibacterial Potency | Minimum Inhibitory Amount | Key Structural Feature |
|---|---|---|---|
| 4-oxo-(E)-2-hexenal (4-OHE) | Stronger antibacterial activity [1] [2] [3] | Growth inhibition started at 10 µg [1] [2] | α,β-unsaturated aldehyde with an additional 4-oxo (ketone) group [1] |
| (E)-2-hexenal | Weaker antibacterial activity compared to this compound [1] [2] [3] | Information not specified in the available excerpt | α,β-unsaturated aldehyde [1] |
The provided research offers insight into why 4-oxo-(E)-2-hexenal is more potent.
The diagram below illustrates this proposed mechanism of action.
The available study describes the following key methodological steps [1] [2] [6]:
For your research, the primary takeaway is the enhanced bioactivity of the 4-oxo- functional group. This structural motif could be a valuable consideration in the design of new antibacterial agents. However, note that the available data is from a 2012 study, and the exact bacterial strains tested are not detailed in the excerpts. The mechanism, while strongly suggested, is based on chemical reactivity and indirect evidence from related systems [4] [5].
To advance this research, you could:
The table below summarizes the experimental genotoxicity data for 4-OHE and other lipid peroxidation products from various model systems.
| Compound | Test System | Key Findings / Mutagenic Potency | Mechanistic Insights |
|---|---|---|---|
| 4-oxo-2-hexenal (this compound) | Salmonella typhimurium (TA100, TA104) [1] [2] | Confirmed direct mutagen (does not require S9 metabolic activation) [1] [2]. | Forms adducts with 2'-deoxyguanosine (dGuo), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) in vitro and in mouse organs (esophagus, stomach, intestine) after oral administration [2]. |
| 4-oxo-2-nonenal (4-ONE) | Drosophila Wing Spot Test [3] [4] | Genotoxic (mutagenic and recombinogenic); potency higher than this compound in this test [3]. | - |
| Mouse Lymphoma Assay (MLA) [5] | Induced mutant frequency (IMF) = 700.5 × 10⁻⁶ (at 10 µM) [5]. | - | |
| 4-hydroxy-2-hexenal (4-HHE) | Drosophila Wing Spot Test [3] [4] | Genotoxic (mutagenic and recombinogenic); potency lower than this compound in this test [3]. | - |
| Mouse Lymphoma Assay (MLA) [5] | Induced mutant frequency (IMF) = 572 × 10⁻⁶ (at 50 µM) [5]. | - | |
| Acrolein | Drosophila Wing Spot Test [3] [4] | Genotoxic (mutagenic and recombinogenic) [3]. | - |
| Mouse Lymphoma Assay (MLA) [5] | Induced mutant frequency (IMF) = 660.5 × 10⁻⁶ (at 50 µM) [5]. | - | |
| Crotonaldehyde | Drosophila Wing Spot Test [3] [4] | Genotoxic (mutagenic and recombinogenic) [3]. | - |
| Mouse Lymphoma Assay (MLA) [5] | Induced mutant frequency (IMF) = 758.5 × 10⁻⁶ (at 50 µM) [5]. | - | |
| Glyoxal, Glyoxylic Acid, Ethylglyoxal | In vitro dGuo adduct formation [1] | Identified as direct mutagens in lipid peroxidation models [1]. | - |
Here are the methodologies for the key experiments cited in the comparison table.
The following diagram illustrates the key pathways through which 4-oxo-2-hexenal (this compound) exerts its mutagenic effects, based on the experimental data.
The table below summarizes the experimental findings for (E)-2-alkenals with carbon chain lengths from 6 to 12, which are potent defensive compounds produced by many organisms [1].
| TRP Channel | Response to (E)-2-alkenals | Half-maximal effective concentration (EC₅₀) |
|---|---|---|
| TRPA1 | Potent activation [1] | 10–100 µM (in 0 added Ca²⁺ solutions) [1] |
| TRPV1 | Weak activation [1] | Information missing |
| TRPV3 | Weak activation [1] | Information missing |
| TRPV2 | No activation (Insensitive) [1] | Not applicable |
| TRPV4 | No activation (Insensitive) [1] | Not applicable |
| TRPM8 | No activation (Insensitive) [1] | Not applicable |
The data in the table above was generated using a combination of molecular and physiological techniques. Here is a summary of the key methodologies cited in the research [1]:
The following diagram illustrates the proposed mechanism by which (E)-2-alkenals activate the TRPA1 channel, based on the experimental findings.
The table below summarizes the core principles and specificity-assuring features of the two main analytical approaches for detecting this compound.
| Method | Core Principle | Key Features for Ensuring Specificity |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] [3] | Separation by GC, identification by mass fingerprint. | Separates this compound from other volatiles; identification confirmed by comparing its unique mass spectrum and retention time to a reference standard [2]. |
| Derivatization + LC-MS/MS [4] | Chemical derivatization, LC separation, detection by tandem MS. | Derivatization with BBHA reagent improves detection; tandem MS (MRM mode) uses a unique parent-to-fragment ion transition as a highly specific fingerprint [4]. |
Here is a deeper look into the experimental workflows for the two methods, highlighting the steps critical for validation and specificity.
This method is suitable for analyzing this compound in volatile samples, such as food headspace or bug secretions [2] [3].
This more complex protocol is designed for high-sensitivity and selective quantification of this compound in complex biological matrices, such as fecal water [4].
The following diagram illustrates the logical progression of the two main methodological pathways for the specific detection of this compound, culminating in the confirmation of its presence.
While the presented methods are robust, the current body of research reveals some gaps that can guide future validation studies:
The following table synthesizes key experimental findings that highlight OHE's enhanced bioactivity and thiol reactivity compared to other 2-alkenals.
| Compound | Core Effect on Insects (Cricket Model) | Effect on Free Thiol Levels | Key Experimental Evidence |
|---|---|---|---|
| 4-Oxo-(E)-2-hexenal (OHE) | Induces permanent paralysis and death [1] [2] [3] | Significant depletion of free thiols in leg tissues [2] | In vitro adduct formation with 1-butanethiol; EC₅₀ for paralysis is 1.6 mg/L (2-hour exposure) [2]. |
| (E)-2-Hexenal | Primarily a repellent; does not cause permanent paralysis [2] [4] | Information not specified in available search results | Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2]. |
| (E)-2-Octenal | Does not cause permanent paralysis [2] | Information not specified in available search results | Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2]. |
| Other (E)-2-Alkenals (e.g., C5, C7, C9) | Do not cause permanent paralysis [2] | Information not specified in available search results | Effects were temporary across all tested compounds at 2.0 mg/L [2]. |
The experimental workflow below illustrates the key methods used to establish OHE's mechanism of action.
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies cited.
This protocol was used to establish the comparative toxicity of OHE and other alkenals [2].
This method was used to measure the biochemical impact of OHE exposure in crickets [2].
This experiment provided direct chemical evidence for OHE's reactivity [2].
The experimental data consistently show that OHE is more potent than similar 2-alkenals. The underlying chemical reason is its α,β-unsaturated carbonyl structure, which makes it a highly reactive electrophile [5].
| Adduct Name | Abbreviation | Experimental Context of Detection | Key References |
|---|---|---|---|
| This compound-dG Adduct | dG* | In vitro reactions with DNA; mouse organs (esophagus, stomach, intestine) after oral administration. | [1] |
| This compound-dC Adduct | dC* | In vitro reactions with DNA; mouse organs after oral administration; human lung DNA. | [1] [2] |
| This compound-dA Adduct | dA* | In vitro reactions with DNA; mouse organs after oral administration. | [2] |
| This compound-5-Me-dC Adduct | 5-Me-dC* | In vitro reactions with DNA; mouse organs after oral administration. | [1] [2] |
| Butanone-etheno-dC | BεdC | Various human autopsy tissues (colon, heart, kidney, etc.). | [3] |
This experimental workflow visualizes the key stages of detecting this compound-DNA adducts, from sample preparation to final analysis:
The general workflow for detecting this compound-DNA adducts involves several critical steps, as outlined in research publications [1] [3] [2]:
The LC/ESI-MS/MS method has successfully quantified this compound-DNA adducts in various models.
| Source of DNA | Adduct(s) Detected | Measured Level | Context / Notes |
|---|---|---|---|
| Mouse organs (stomach, intestine) | dC, dA, dG, 5-Me-dC | 0.25 - 43.71 adducts per 10⁸ bases | After oral administration of this compound [2]. |
| Human lung tissue | This compound-dC | 2.6 - 5.9 adducts per 10⁹ bases | No significant difference found between smokers and non-smokers [2]. |
| Various human autopsy tissues | BεdC (this compound-derived) | Median level ~7x lower than 4-ONE-derived HεdC | Highly correlated with 4-ONE-adduct levels, suggesting a common lipid peroxidation source [3]. |